5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLUNXGTJHDHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591998 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72072-06-1 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. This compound, a key derivative of 5-aminolevulinic acid (ALA), is of significant interest in various research and development fields, particularly in peptide synthesis and as a tool for studying biological pathways.
Chemical Identity and Properties
This compound, also known as N-Boc-5-aminolevulinic acid, is a synthetic derivative of the endogenous amino acid 5-aminolevulinic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions in multi-step chemical syntheses.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | PubChem[1] |
| Synonyms | N-Boc-5-aminolevulinic acid, boc-5-aminolevulinic acid | PubChem[1] |
| CAS Number | 72072-06-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₇NO₅ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| Appearance | Yellow to orange powder or crystals | MySkinRecipes[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 401.5±25.0°C at 760 mmHg | MySkinRecipes[2] |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 92.7 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Note: Most physical properties are computationally derived and should be considered as estimates. Experimental verification is recommended.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of 5-aminolevulinic acid (ALA) with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic chemistry to prevent the amino group from participating in subsequent reactions.
Representative Experimental Protocol: Boc Protection of 5-Aminolevulinic Acid
This protocol is a general representation of the N-protection of an amino acid and may require optimization for specific laboratory conditions.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a cooled aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
References
Synthesis of N-Boc-5-Aminolevulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis pathway for N-Boc-5-aminolevulinic acid (N-Boc-ALA), a key intermediate in the development of prodrugs for photodynamic therapy (PDT). 5-Aminolevulinic acid (ALA) is a natural precursor in the heme biosynthesis pathway, leading to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in neoplastic cells. The N-Boc protecting group enhances the lipophilicity of ALA, facilitating its use in the synthesis of more complex and targeted delivery systems.
Core Synthesis Pathway
The primary and most direct method for the synthesis of N-Boc-5-aminolevulinic acid involves the protection of the amino group of 5-aminolevulinic acid hydrochloride (ALA-HCl) using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a mixed solvent system in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amine on the Boc anhydride.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-Boc protection of 5-aminolevulinic acid, based on established protocols for the N-tert-butoxycarbonylation of amino acids.
| Parameter | Value | Notes |
| Starting Material | 5-Aminolevulinic Acid Hydrochloride | Commercially available. |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically used in slight excess (1.1-1.2 equivalents). |
| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Used to neutralize ALA-HCl and maintain basic pH. |
| Solvent System | Dioxane/Water, Acetone/Water, or Tetrahydrofuran (THF)/Water | A mixed aqueous-organic solvent system is common. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at ambient temperature. |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | >90% | High yields are generally achieved for this reaction type. |
| Purification Method | Acid-base extraction followed by crystallization or chromatography | To remove unreacted starting materials and byproducts. |
Experimental Protocol
This section details a representative experimental procedure for the synthesis of N-Boc-5-aminolevulinic acid.
Materials:
-
5-Aminolevulinic acid hydrochloride (ALA-HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Distilled Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminolevulinic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: To the stirred solution, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Addition of Protecting Agent: To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
To the remaining aqueous solution, add ethyl acetate.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-aminolevulinic acid.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Synthetic pathway for N-Boc-5-aminolevulinic acid.
A Technical Guide to 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid: Molecular Characteristics and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic considerations for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in the development of photosensitizing agents and other therapeutic compounds.
Core Molecular Data
This compound, also known as N-Boc-5-aminolevulinic acid, is a protected form of 5-aminolevulinic acid (ALA). The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic strategies, preventing unwanted reactions at the amino group while allowing for modifications elsewhere in the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |
| CAS Number | 72072-06-1 | [1][2] |
Molecular Structure and Synthesis
The structure of this compound features a five-carbon chain with a carboxylic acid at one end (C1) and a ketone at the C4 position. The amino group at the C5 position is protected by a tert-butoxycarbonyl group.
Caption: 2D representation of the molecular structure.
Experimental Protocols
A generalized protocol for the Boc-protection of an amino acid is as follows:
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve 5-aminolevulinic acid hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Data
While a complete set of spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. Methylene protons adjacent to the carbonyl groups and the amino group would appear as multiplets in the region of 2.5-4.0 ppm. The NH proton would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ketone and carboxylic acid in the downfield region (170-210 ppm). The carbons of the tert-butyl group would appear around 28 ppm, and the quaternary carbon of the Boc group around 80 ppm. The methylene carbons would resonate in the range of 30-50 ppm.[3]
Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]+ or a protonated molecule [M+H]+ would be expected at m/z 231 or 232, respectively. Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu). Cleavage adjacent to the carbonyl groups is also a likely fragmentation pathway.
Biological Significance and Applications
This compound is primarily significant as a protected precursor to 5-aminolevulinic acid (ALA). ALA is a natural precursor in the heme biosynthesis pathway and is widely used as a prodrug in photodynamic therapy (PDT) for various cancers and dermatological conditions.[4][5][6][7] The administration of exogenous ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[4] Subsequent activation of PpIX with light of a specific wavelength generates reactive oxygen species, leading to cell death.[4]
The Boc-protected form allows for the chemical modification of the carboxylic acid moiety to create various ALA derivatives, such as esters and amides.[8][9] These modifications can enhance the lipophilicity and, consequently, the cellular uptake and therapeutic efficacy of the resulting prodrugs.[8]
Caption: Role as a prodrug intermediate.
The development of novel ALA prodrugs is an active area of research aimed at improving the selectivity and efficacy of PDT.[8][10] this compound serves as a fundamental building block in these synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer [mdpi.com]
- 8. Prodrugs of 5-aminolevulinic acid for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological studies of 5-aminolevulinic acid-containing dendrimers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
A Technical Guide to Boc-Protected Aminolevulinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the key characteristics of N-tert-butoxycarbonyl-5-aminolevulinic acid (Boc-5-aminolevulinic acid), a protected derivative of the photosensitizer precursor 5-aminolevulinic acid (ALA). This document details its physicochemical properties, provides a representative synthesis protocol, outlines its application in experimental photodynamic therapy (PDT), and illustrates the underlying cellular mechanisms.
Core Physicochemical Characteristics
The introduction of the tert-butoxycarbonyl (Boc) protecting group modifies the physicochemical properties of 5-aminolevulinic acid, primarily increasing its lipophilicity. This alteration can influence its solubility in various solvents and its ability to penetrate biological membranes. Quantitative data for both the parent compound and its Boc-protected form are summarized below for comparison.
| Property | 5-Aminolevulinic Acid (ALA) | Boc-5-Aminolevulinic Acid | Data Source |
| Molecular Formula | C₅H₉NO₃ | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 131.13 g/mol | 231.25 g/mol | [1] |
| Appearance | Solid | White to off-white solid (presumed) | [1] |
| Melting Point | 156-158 °C (as HCl salt: 144-151 °C) | Not explicitly reported, expected to be lower than ALA | [1] |
| Solubility (Water) | Very soluble (1000 mg/mL at 25 °C) | Expected to have lower water solubility | [1] |
| pKa | 4.05 and 8.90 at 25 °C | Not explicitly reported |
Spectroscopic Data Summary
While specific spectra for Boc-5-aminolevulinic acid are not widely published, the following table provides known data for the parent compound, 5-aminolevulinic acid, which serves as a reference for structural confirmation. The expected shifts for the Boc-protected version would include characteristic signals for the tert-butyl group.
| Spectroscopy | 5-Aminolevulinic Acid (ALA) Data | Expected Characteristics for Boc-5-Aminolevulinic Acid | Data Source |
| ¹H NMR (in D₂O) | δ 4.09 (s, 2H), 2.77-2.79 (t, 2H), 2.48-2.50 (t, 2H) | Appearance of a large singlet around δ 1.4-1.5 ppm (9H) for the Boc group's methyl protons. Shifts for the aminolevulinic acid backbone protons would also be altered by the presence of the Boc group. | [1] |
| ¹³C NMR | Not readily available in cited sources | Characteristic signals for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~155 ppm) would be present. | [2] |
| Infrared (IR) | Strong peaks for C=O, C-H, and O-H bands | Presence of a strong absorption band around 1700 cm⁻¹ corresponding to the urethane C=O stretch of the Boc group. | |
| Mass Spectrometry (MS) | M+H⁺ = 132.08 m/z | M+H⁺ = 232.12 m/z | [1] |
Synthesis of Boc-Protected Aminolevulinic Acid
The following is a representative experimental protocol for the synthesis of Boc-5-aminolevulinic acid from 5-aminolevulinic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O). This method is based on standard procedures for the Boc protection of amines.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium bicarbonate in portions until the solution is basic (pH ~8-9) to neutralize the hydrochloride and deprotonate the amino group.
-
Addition of Boc₂O: While stirring vigorously in the ice bath, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 molar equivalents) in dioxane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product further by column chromatography on silica gel.
-
Below is a visual representation of the synthesis workflow.
Caption: Workflow for the synthesis of Boc-5-aminolevulinic acid.
Application in Photodynamic Therapy: An Experimental Protocol
Boc-5-aminolevulinic acid can be utilized as a more lipophilic prodrug for protoporphyrin IX (PpIX) in in vitro photodynamic therapy studies. The following protocol is a general guideline for assessing its efficacy in a cancer cell line.
Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or a relevant line for your research) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Boc-ALA Solution: Prepare a stock solution of Boc-5-aminolevulinic acid in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in cell culture medium.
-
Incubation: Replace the culture medium with the medium containing various concentrations of Boc-5-aminolevulinic acid and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake and conversion to PpIX.
Photodynamic Treatment:
-
Light Source: Use a light source with a wavelength that overlaps with the absorption spectrum of PpIX (typically in the range of 405-420 nm or 630-635 nm).
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Irradiate the cells with a specific light dose (fluence, J/cm²).
Assessment of Cytotoxicity:
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.
-
Apoptosis/Necrosis Assay: To determine the mode of cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
The experimental workflow is depicted in the diagram below.
Caption: A typical workflow for in vitro photodynamic therapy experiments.
Cellular Signaling Pathway of PpIX-Induced Apoptosis
Upon cellular uptake, Boc-5-aminolevulinic acid is intracellularly deprotected and converted to 5-aminolevulinic acid, which then enters the heme biosynthesis pathway to produce the photosensitizer protoporphyrin IX (PpIX). When PpIX is exposed to light of a specific wavelength, it generates reactive oxygen species (ROS), which can induce apoptosis through the intrinsic pathway.
The key steps in this signaling cascade are:
-
ROS Generation: Light-activated PpIX transfers energy to molecular oxygen, creating singlet oxygen and other ROS.
-
Mitochondrial Damage: ROS cause damage to the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.
-
Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, which then activates pro-caspase-9 to form the apoptosome.
-
Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3.
-
Apoptosis Execution: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[3]
The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of PpIX-mediated apoptosis in photodynamic therapy.
References
An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in the synthesis of photosensitizers and a valuable building block in drug discovery. This document details its chemical properties, provides a synthesized experimental protocol for its preparation and purification, and discusses its primary application as a precursor in the biomedical field.
Chemical Identity and Properties
This compound, also widely known as N-Boc-5-aminolevulinic acid, is a protected derivative of 5-aminolevulinic acid (5-ALA). The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications at other positions of the molecule. Its Chemical Abstracts Service (CAS) registry number is 72072-06-1 [1].
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Source |
| CAS Number | 72072-06-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₇NO₅ | PubChem[1] |
| Molecular Weight | 231.25 g/mol | PubChem[1] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | PubChem[1] |
| Appearance | Yellow to orange powder or crystals | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment | N/A |
Synthesis and Purification: An Experimental Protocol
The following is a detailed experimental protocol for the synthesis and purification of this compound. This protocol is a composite method based on established procedures for the synthesis of 5-aminolevulinic acid derivatives and standard Boc-protection of amino acids[2][3][4][5].
This synthesis involves the Boc-protection of 5-aminolevulinic acid hydrochloride.
Materials:
-
5-aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate to the solution until the pH is between 9 and 10.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 3-4 with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a 1:1 mixture of hexane and ethyl acetate).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Core Application: Precursor for Photodynamic Therapy Agents
This compound serves as a crucial intermediate in the synthesis of derivatives of 5-aminolevulinic acid (5-ALA) for use in photodynamic therapy (PDT) and photodiagnosis (PDD)[6][7][8]. 5-ALA is a natural precursor in the heme biosynthesis pathway, and its administration leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in tumor cells[9].
The conversion of 5-ALA to the photosensitive PpIX involves a series of enzymatic steps within the cell. The protection of the amino group in this compound allows for the synthesis of more lipophilic ALA derivatives, which can exhibit improved cellular uptake[8][10]. Once inside the cell, cellular enzymes are expected to cleave the protecting group and any ester modifications, releasing 5-ALA to enter the heme synthesis pathway.
The use of this compound as a building block in the development of novel photosensitizers follows a structured workflow. This process begins with the chemical synthesis of a target prodrug, followed by its purification and characterization, and culminates in biological evaluation.
This comprehensive guide provides essential technical information for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, purification, and application in the development of novel therapeutic and diagnostic agents.
References
- 1. This compound | C10H17NO5 | CID 17989820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
- 5. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]
- 6. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is paramount. Among the myriad of synthetic building blocks, 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid, and its derivatives have emerged as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into derivatives of this versatile chemical entity, with a focus on their potential applications in oncology, infectious diseases, and neuroprotection.
Core Structure and Synthetic Versatility
This compound possesses a unique structural framework characterized by a protected amino group and a keto-acid functionality.[1] This arrangement provides a rich chemical handle for a variety of synthetic transformations, allowing for the construction of a diverse library of derivatives. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removed under mild acidic conditions, facilitating further functionalization of the amino group.[1] The carboxylic acid and ketone moieties serve as key reaction sites for the introduction of various pharmacophores and the synthesis of heterocyclic systems.
General Synthetic Workflow
The synthesis of bioactive derivatives from this compound typically follows a structured workflow. The initial step often involves the modification of the carboxylic acid or the ketone, followed by the deprotection of the Boc group and subsequent derivatization of the resulting free amine.
Caption: General synthetic workflow for derivatization.
Potential Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. The following sections summarize the current understanding of their potential biological effects.
Anticancer Activity
A significant body of research has focused on the anticancer potential of glutamic acid analogs and other pentanoic acid derivatives. These compounds are thought to interfere with the metabolic processes of cancer cells, which often exhibit an increased dependence on glutamine, a derivative of glutamic acid, for their proliferation and survival.
Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, a primary proposed mechanism involves the inhibition of enzymes crucial for cancer cell metabolism. By mimicking endogenous metabolites, these compounds can act as competitive inhibitors, disrupting vital metabolic pathways and leading to cell cycle arrest and apoptosis.
Caption: Inhibition of cancer cell metabolism.
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 5-Oxopyrrolidine Derivatives | A549 (Lung) | IC50 | Varies | [2] |
| Pentanoic Acid Derivatives | - | - | - | [3] |
| N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | Various | Growth Percent | Varies | [4] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Lung) | Cell Viability Reduction | 31.2% - 68.7% | [5] |
| Quinoxaline Derivatives | HCT116, HepG2, MCF-7 | IC50 | Varies | [6] |
Antimicrobial Activity
The structural versatility of this compound derivatives makes them attractive candidates for the development of novel antimicrobial agents. Research has shown that certain derivatives exhibit potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.
Quantitative Data Summary:
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids | MRSA, QRSA | MIC | 2 | [3] |
| 5-Oxopyrrolidine Derivative 21 | Multidrug-resistant S. aureus | MIC | 1-8 | [2] |
| Thiopyrimidine–Benzenesulfonamide Compounds | K. pneumoniae, P. aeruginosa | MIC | Varies | [7] |
Neuroprotective Effects
Analogs of 5-aminolevulinic acid (5-ALA), the deprotected form of the core compound, have been investigated for their neuroprotective properties. These studies suggest a potential role for these derivatives in mitigating neuronal damage associated with oxidative stress, a key factor in neurodegenerative diseases.
Proposed Mechanism of Action: The neuroprotective effects are thought to be mediated through the activation of the HO-1/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
Caption: HO-1/Nrf2 pathway activation.
Experimental Protocols
Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids[3]
A key synthetic strategy employed for generating derivatives is the Knoevenagel condensation. For example, a series of pentanoic acid derivatives with antibacterial activity were synthesized via this method.
General Procedure:
-
A mixture of the appropriate aldehyde, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, and a catalytic amount of piperidine in ethanol is refluxed for a specified period.
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
-
The synthesized compounds are then characterized by IR, 1H NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay[2]
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay[2][3]
The antimicrobial efficacy of the derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Protocol:
-
Bacterial or fungal strains are cultured in appropriate broth media.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold in the field of drug discovery. The available data strongly suggest their potential as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on several key areas:
-
Expansion of Biological Screening: A broader range of biological targets should be investigated to uncover novel activities.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
-
Development of Novel Synthetic Methodologies: The exploration of new synthetic routes will facilitate the generation of more complex and diverse derivatives.
References
- 1. This compound | C10H17NO5 | CID 17989820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of N-Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread use stems from its ability to mask the nucleophilic nature of the primary amino group in amino acids, preventing unwanted side reactions. The Boc group is characterized by its stability under a variety of reaction conditions and its facile, selective removal under moderately acidic conditions. This technical guide provides an in-depth review of the most common and effective methods for the synthesis of N-Boc-amino acids, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.
Core Synthesis Methodologies
The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with a suitable Boc-donating reagent. The most prevalent of these reagents is di-tert-butyl dicarbonate ((Boc)₂O), favored for its high reactivity, safety, and the benign nature of its byproducts. Other notable reagents include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl azidoformate, although the latter is used less frequently due to its potential explosive nature.
Synthesis using Di-tert-butyl Dicarbonate ((Boc)₂O)
The reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) is the most common method for N-Boc protection.[1] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1] This process is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Reaction Mechanism:
Caption: General mechanism for N-Boc protection using (Boc)₂O.
Experimental Protocol:
A general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate is as follows:[1]
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of a suitable solvent system, such as dioxane/water or THF/water.[1]
-
Basification: Add a base, such as sodium hydroxide (1.5 - 2.0 eq) or triethylamine (TEA), and stir until the amino acid is completely dissolved.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) portion-wise while maintaining vigorous stirring.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until completion is confirmed by thin-layer chromatography (TLC).[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]
-
Extract the product with an organic solvent like ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][3]
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
-
Quantitative Data for (Boc)₂O Method:
| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) |
| L-Phenylalanine | NaOH | t-BuOH/H₂O | Overnight | >95%[4] |
| Glycine | NaOH | THF/H₂O | 0.5 | High[5] |
| Pyrrolidine | TEA | DCM | 1 | 100%[5] |
| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | None | DCM | Not specified | High[5] |
Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is another effective reagent for the introduction of the Boc group.[6] It reacts rapidly with amino acids at room temperature to produce the corresponding Boc-amino acids in excellent yields.[6] The oxime byproduct is easily removed by extraction.[6]
Experimental Workflow:
Caption: Experimental workflow for N-Boc protection using Boc-ON.
Experimental Protocol:
A general procedure for preparing N-Boc-amino acids using Boc-ON is as follows:[6]
-
Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[6]
-
Reagent Addition: At room temperature, add Boc-ON (1.1 equiv.) with stirring.[6]
-
Reaction: The mixture typically becomes homogeneous within 1 hour. Continue stirring for an additional 2 hours.[6]
-
Work-up:
-
Dilute the mixture with water.[6]
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[6]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[6]
-
Combine the ethyl acetate layers, dry over sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[6]
-
-
Purification (Optional): If the crude product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in ether and adding 1 equivalent of DCHA. The product can be further purified by recrystallization.[6]
Quantitative Data for Boc-ON Method:
| Amino Acid | Yield (%) | Melting Point (°C) |
| L-Tryptophan | 98.6% | 137-138 (dec.) |
| L-Alanine | 85% | 82-84 |
| L-Leucine | 95% | (as DCHA salt) 112-114 |
| L-Proline | 92% | 133-135 |
Synthesis using tert-Butyl Azidoformate
While historically significant, the use of tert-butyl azidoformate for Boc protection has diminished due to its thermal instability and shock sensitivity.[7] However, for completeness, the general principle involves the reaction of the azide with the amino acid.
Deprotection of N-Boc-Amino Acids
The removal of the Boc group is a critical step in peptide synthesis. It is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]
Deprotection Mechanism:
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol for Deprotection:
-
Dissolve the N-Boc-protected amino acid in an organic solvent such as dichloromethane (DCM) or ethyl acetate.[2]
-
Add an excess of a strong acid, such as concentrated TFA (typically 25-50% in DCM) or a 4M solution of HCl in dioxane.[2]
-
Stir the reaction at room temperature for 2-12 hours.[2]
-
Remove the solvent and excess acid under vacuum to isolate the deprotected amino acid salt.[2]
Conclusion
The synthesis of N-Boc-amino acids is a fundamental and well-established process in organic and medicinal chemistry. The use of di-tert-butyl dicarbonate remains the most practical and widely adopted method due to its efficiency, safety, and the simplicity of the reaction and work-up procedures. The Boc-ON reagent offers a valuable alternative, particularly when high yields are critical. A thorough understanding of these synthetic methodologies, reaction conditions, and deprotection strategies is essential for researchers and professionals engaged in peptide synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Dawn of a New Light: A Technical Guide to the Discovery and History of Aminolevulinic Acid Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminolevulinic acid (ALA), a naturally occurring amino acid, has emerged as a cornerstone in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). Its ability to be preferentially metabolized into the potent photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells has revolutionized treatment and diagnostic paradigms in oncology and beyond. However, the inherent hydrophilic nature of ALA presented significant limitations in its clinical utility, paving the way for the development of a diverse array of derivatives. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies related to ALA and its derivatives, offering a comprehensive resource for researchers and drug development professionals.
The Genesis of ALA in Photomedicine: A Historical Timeline
The journey of ALA from a fundamental biological molecule to a clinical tool has been marked by key discoveries that unlocked its therapeutic potential.
-
1940s: David Shemin discovers 5-aminolevulinic acid as a precursor in the heme synthesis pathway.[1]
-
1987: ALA is first utilized in photodynamic therapy to selectively eliminate erythroleukemic cells.[2]
-
1990: Kennedy and Pottier conduct the first clinical trial of topical ALA-PDT for superficial basal cell carcinomas, a landmark moment in dermatological PDT.[2][3]
-
Late 1990s - Early 2000s: Recognizing the limitations of ALA's hydrophilicity and poor skin penetration, researchers begin to synthesize and investigate lipophilic ALA esters, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), to enhance tissue penetration and bioavailability.[2][4]
-
2017: The FDA approves 5-ALA (Gleolan™) for use in fluorescence-guided surgery of high-grade gliomas, solidifying its role in modern neurosurgery.[5][6]
The primary motivation for developing ALA derivatives was to overcome the poor penetration of the hydrophilic ALA molecule through the stratum corneum and cell membranes.[7][8] By esterifying the carboxylic acid group of ALA, researchers successfully created more lipophilic prodrugs that could more readily traverse these lipid barriers, leading to enhanced intracellular accumulation of PpIX.[7]
Quantitative Analysis of ALA and its Derivatives
The efficacy of ALA and its derivatives is intrinsically linked to their pharmacokinetic profiles and their ability to induce PpIX synthesis. The following tables summarize key quantitative data from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Aminolevulinic Acid
| Parameter | Species | Route of Administration | Dose | T½ (Terminal Half-life) | Oral Bioavailability | Reference |
| ALA | Healthy Volunteers | Intravenous | 100 mg | ~45 min | N/A | [9][10] |
| ALA | Healthy Volunteers | Oral | 100 mg | ~45 min | ~60% | [9][10] |
| ALA | Dogs | Intravenous | 100 mg | 19.5 ± 2.5 min | N/A | [11] |
| ALA | Dogs | Oral | 100 mg | - | 41.2 ± 14.8% | [11] |
Table 2: Protoporphyrin IX (PpIX) Production Induced by ALA and its Derivatives
| Compound | Cell Line / Tissue | Concentration | Incubation Time | Relative PpIX Production | Reference |
| ALA | C6 Glioma Cells | 100 µg/mL | 5-7 h (peak) | Baseline | [12] |
| ALA-pentyl ester | C6 Glioma Cells | 10 µg/mL | 5-7 h (peak) | Higher than ALA | [12] |
| ALA | Human Skin Organ Culture | Various | - | Slower PpIX generation | [13] |
| ALA-methyl ester | Human Skin Organ Culture | Various | Long exposure | Enhanced PpIX accumulation | [13] |
| ALA-hexyl ester | Human Skin Organ Culture | Various | Long exposure | Enhanced PpIX accumulation | [13] |
Table 3: Tissue Penetration of Topically Applied ALA and Derivatives
| Compound | Model | Application Time | Penetration Depth | PpIX Fluorescence Depth | Reference |
| ALA (20% w/w gel) | Human Normal Skin and Basal Cell Carcinoma | - | Not detected at 0.5 mm in normal skin | 0.3 mm (BCC) | [4][6] |
| ALA | Mouse Tumors | - | Up to 5 mm (majority in upper 2 mm) | - | [6] |
| ALA | Patients with Skin Tumors | 6 hours | - | 0.6 mm | [6] |
| ALA | Hamster Skin Tumor Models | - | - | Up to 3 mm | [6] |
Core Experimental Protocols
This section provides detailed methodologies for key experiments central to the research and development of ALA derivatives.
Synthesis of Aminolevulinic Acid Esters
The esterification of ALA is a fundamental process for creating more lipophilic derivatives. The following is a general protocol for the synthesis of ALA alkyl esters.
Materials:
-
5-Aminolevulinic acid hydrochloride (ALA-HCl)
-
Appropriate alkyl alcohol (e.g., methanol, hexanol)
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) as a catalyst
-
Anhydrous diethyl ether
-
Reaction flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Suspend ALA-HCl in the corresponding anhydrous alkyl alcohol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or concentrated HCl to the suspension while stirring.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is often purified by recrystallization from a suitable solvent system (e.g., alcohol/ether) to yield the desired ALA ester hydrochloride.[1]
In Vitro Phototoxicity Assay
This protocol outlines a standard procedure to assess the phototoxic potential of ALA derivatives in a cancer cell line.
Materials:
-
Cancer cell line (e.g., squamous cell carcinoma cells)
-
Cell culture medium and supplements
-
ALA or ALA derivative stock solutions
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength (e.g., 417 nm blue light)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis/necrosis detection kit
-
Flow cytometer
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Prepare fresh dilutions of ALA or its derivatives in cell culture medium to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mM).[14]
-
Remove the old medium from the cells and add the medium containing the ALA compounds.
-
Incubate the cells for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator, protected from light.[14]
-
After incubation, wash the cells with PBS to remove the extracellular ALA compound.
-
Add fresh culture medium to the cells.
-
Expose the cells to a light source at a specific wavelength and fluence rate (e.g., 417 nm blue light for 1000 seconds).[14] A control group should be kept in the dark.
-
After irradiation, return the cells to the incubator for a post-incubation period (e.g., 24 hours).
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[14]
Quantification of PpIX Fluorescence in Tissue
Accurate measurement of PpIX fluorescence is crucial for both PDT dosimetry and assessing the efficacy of fluorescence-guided surgery.
Materials:
-
Tissue sample (biopsy or in vivo)
-
Fluorescence spectroscopy system with an appropriate excitation light source (e.g., 405 nm) and a detector.
-
Fiber optic probe for in vivo measurements.
-
For ex vivo quantification:
-
Tissue homogenizer
-
Extraction solvent (e.g., DMSO or a mixture of ethyl acetate and acetic acid)
-
Spectrofluorometer
-
Procedure for In Vivo Measurement:
-
Administer ALA or its derivative to the subject (e.g., orally for FGS or topically for dermatological applications).
-
After the appropriate incubation time, position the fiber optic probe on the tissue surface.
-
Illuminate the tissue with the excitation light.
-
Collect the emitted fluorescence spectrum.
-
Analyze the spectrum to quantify the PpIX-specific fluorescence, often by unmixing it from tissue autofluorescence.[15][16]
Procedure for Ex Vivo Measurement:
-
Excise the tissue sample after ALA administration and incubation.
-
Homogenize the tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted PpIX.
-
Measure the fluorescence of the supernatant using a spectrofluorometer at the characteristic excitation and emission wavelengths of PpIX (e.g., excitation ~405 nm, emission ~635 nm).[13]
-
Quantify the PpIX concentration by comparing the fluorescence intensity to a standard curve of known PpIX concentrations.
Clinical Protocol for Fluorescence-Guided Resection of Glioblastoma with ALA
This protocol provides a general outline for the clinical use of ALA in FGS for high-grade gliomas.
Pre-operative:
-
The patient is administered an oral dose of 5-ALA (typically 20 mg/kg body weight) 2 to 4 hours before the induction of anesthesia.[5][17]
Intra-operative:
-
The surgical resection is initially performed under standard white light using a surgical microscope.
-
To visualize the tumor, the surgeon switches the microscope to a blue light mode (excitation around 400-440 nm).[18]
-
Tumor tissue with high PpIX accumulation will fluoresce in shades of red or pink, while normal brain tissue will appear blue.[9]
-
The surgeon uses this fluorescence to guide the resection, aiming to remove all fluorescing tissue while preserving eloquent brain areas.
-
The surgical team can switch between white and blue light as needed to control bleeding and re-orient.
Signaling Pathways in ALA-Mediated Photodynamic Therapy
ALA-PDT induces cell death through a complex interplay of signaling pathways, primarily involving apoptosis, necrosis, and autophagy. The localization of PpIX within the mitochondria is a key determinant of the initial cellular response.
Apoptotic Pathway
ALA-PDT is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.
Necroptosis and Autophagy Pathways
In addition to apoptosis, ALA-PDT can also induce other forms of programmed cell death, such as necroptosis and autophagy, particularly under conditions of high oxidative stress or in apoptosis-resistant cells.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS) [cns.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.cureus.com [assets.cureus.com]
- 6. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. arxiv.org [arxiv.org]
- 9. Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Ester synthesis procedure | Writing in Biology [bcrc.bio.umass.edu]
- 12. A positively charged alpha-lipoic acid analogue with increased cellular uptake and more potent immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. On the pharmacokinetics of topically applied 5-aminolevulinic acid and two of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of 5-ALA fluorescence-guided surgery versus white-light conventional microsurgery for the resection of newly diagnosed glioblastomas (RESECT study): a French multicenter randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence-Guided Surgery in Glioblastoma: 5-ALA, SF or Both? Differences between Fluorescent Dyes in 99 Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and an established synthetic protocol for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, a key intermediate in various chemical syntheses. This compound, also known as N-Boc-5-aminolevulinic acid, is frequently utilized as a building block in the development of photosensitizers for photodynamic therapy and in the synthesis of complex peptides and other bioactive molecules.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~ 5.5 | br s | - | NH |
| ¹H | ~ 4.2 | s | - | H-5 (CH₂) |
| ¹H | ~ 2.8 | t | ~ 6.5 | H-3 (CH₂) |
| ¹H | ~ 2.5 | t | ~ 6.5 | H-2 (CH₂) |
| ¹H | 1.45 | s | - | C(CH₃)₃ |
| ¹³C | ~ 206 | - | - | C-4 (C=O, ketone) |
| ¹³C | ~ 178 | - | - | C-1 (C=O, acid) |
| ¹³C | ~ 156 | - | - | C=O (Boc) |
| ¹³C | ~ 80 | - | - | C(CH₃)₃ |
| ¹³C | ~ 55 | - | - | C-5 (CH₂) |
| ¹³C | ~ 35 | - | - | C-3 (CH₂) |
| ¹³C | ~ 28.5 | - | - | C(CH₃)₃ |
| ¹³C | ~ 28 | - | - | C-2 (CH₂) |
Note: Expected values are based on typical chemical shifts for the respective functional groups and comparison with structurally similar molecules. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Characteristic Peaks / Values | Functional Group Assignment |
| IR (cm⁻¹) | ~ 3350 (br) | N-H stretch |
| ~ 2980, 2930 | C-H stretch (alkyl) | |
| ~ 1740 | C=O stretch (ketone) | |
| ~ 1715 | C=O stretch (carboxylic acid) | |
| ~ 1690 | C=O stretch (urethane) | |
| ~ 1520 | N-H bend | |
| Mass Spectrometry | Molecular Formula: C₁₀H₁₇NO₅ | - |
| Molecular Weight: 231.25 g/mol | - | |
| Expected m/z (ESI-) | [M-H]⁻: 230.10 |
Experimental Protocols
The following section details a common and effective method for the synthesis of this compound, followed by a general protocol for acquiring the necessary spectroscopic data.
Synthesis of this compound
This procedure involves the protection of the amino group of 5-aminolevulinic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
5-aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and water.
-
To this solution, add three equivalents of sodium bicarbonate (NaHCO₃) and stir until dissolved.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.
Spectroscopic Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
-
¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Analyze in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the characterization of this compound.
Caption: Synthetic pathway for the Boc-protection of 5-aminolevulinic acid.
Caption: General experimental workflow from synthesis to spectroscopic characterization.
A Comprehensive Technical Guide to the Safe Handling of Boc-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its widespread use is attributed to its stability under a range of conditions and its facile, acid-labile removal. However, the reagents used for the introduction and cleavage of the Boc group, as well as the Boc-protected compounds themselves, possess inherent hazards that necessitate careful handling and a thorough understanding of safety protocols. This in-depth guide provides critical safety information, detailed experimental procedures, and logical workflows to ensure the safe and effective use of Boc-protected compounds in a research and development setting.
Safety and Hazard Information
The safe handling of Boc-protected compounds and their related reagents is paramount. This section summarizes the key hazards associated with the most common substances encountered in Boc protection and deprotection chemistry.
Di-tert-butyl dicarbonate (Boc Anhydride)
Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc group. It is a flammable solid or liquid with a low melting point and is highly toxic by inhalation.[1][2][3]
Table 1: Physical and Chemical Properties of Di-tert-butyl dicarbonate
| Property | Value |
| Appearance | Colorless liquid or low melting point solid[3] |
| Molecular Formula | C₁₀H₁₈O₅[1] |
| Molecular Weight | 218.25 g/mol [4] |
| Melting Point | 23 °C (73 °F)[4] |
| Boiling Point | 56 - 57 °C (133 - 135 °F) at 0.5 mmHg[4] |
| Flash Point | 37 °C (99 °F) - closed cup[1] |
| Density | 0.95 g/mL at 25 °C[4] |
| Solubility | Insoluble in water; soluble in many organic solvents[2][3] |
Table 2: Hazard Information for Di-tert-butyl dicarbonate
| Hazard | Description |
| Acute Toxicity (Inhalation) | Highly toxic if inhaled.[1] LC50 (rat, 4 hours): 100 mg/m³[5] |
| Flammability | Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Sensitization | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Handling and Storage:
-
Always handle Boc anhydride in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1][4]
-
It is moisture-sensitive and should be stored under an inert atmosphere.[1][3]
Deprotection Reagents
The removal of the Boc group is typically achieved using strong acids. These reagents are corrosive and require stringent safety precautions.
Table 3: Hazards of Common Boc Deprotection Reagents
| Reagent | Key Hazards |
| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage.[6] Toxic if inhaled.[7] Corrosive to the respiratory tract.[6] LD50 (oral, rat): 200 mg/kg. |
| Hydrogen Chloride (HCl) in Dioxane | Corrosive.[8] Dioxane is a suspected carcinogen.[9] Causes severe skin burns and eye damage.[8] |
| Methanesulfonic Acid (MSA) | Causes severe skin burns and eye damage.[10] Corrosive.[10] LD50 (oral, rat): 648.7 mg/kg.[11] |
| Zinc Bromide (ZnBr₂) | Causes severe skin and eye burns.[12][13] Harmful if swallowed.[14] May cause an allergic skin reaction.[14] Can cause respiratory tract irritation.[12] |
Handling and Storage of Deprotection Reagents:
-
Always handle strong acids in a chemical fume hood.[6]
-
Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][10]
-
Ensure an eyewash station and safety shower are readily accessible.[10]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[6][10]
Boc-Protected Amino Acids
While generally less hazardous than the reagents used to synthesize and deprotect them, Boc-protected amino acids still require careful handling. Many are fine powders that can be irritating upon inhalation.[1][15]
Table 4: Hazard Information for Representative Boc-Protected Amino Acids
| Compound | CAS Number | Key Hazards |
| Boc-Phe-OH | 13734-34-4 | May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.[15] Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[15] |
| Boc-Leu-OH | 13139-15-6 | Not classified as a hazardous substance.[16] |
| Boc-Ser(Bzl)-OH | 23680-31-1 | Not classified as a hazardous substance or mixture. |
| Nα-Boc-4-amino-L-phenylalanine | 55533-24-9 | May be harmful if inhaled and may cause respiratory tract irritation.[1] |
Handling and Storage of Boc-Protected Amino Acids:
-
Avoid breathing dust.[1]
-
Handle with gloves and safety glasses.[15]
-
Store in a tightly closed container in a cool, dry place.[1]
Experimental Protocols
Detailed and validated experimental procedures are essential for the successful and safe implementation of Boc protection and deprotection reactions.
Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, but recommended, 1.1–1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Deionized water
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M. If using a base, add triethylamine (1.1 equiv).
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with the same solvent used for the reaction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[17]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification by column chromatography may be necessary if impurities are present.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of a Boc group using TFA in DCM.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 equiv) in DCM.
-
TFA Addition: Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[18]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Work-up:
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Deprotection using HCl in Dioxane
This protocol provides an alternative method for Boc deprotection using HCl in dioxane.
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.[19]
-
HCl Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[19]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
Visualized Workflows
Understanding the logical flow of experimental procedures is crucial for both efficiency and safety. The following diagrams, generated using Graphviz, illustrate key workflows involving Boc-protected compounds.
Boc Protection and Deprotection Cycle
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
Boc chemistry is a foundational strategy in solid-phase peptide synthesis (SPPS). The following diagram illustrates the cyclical nature of this process.
By adhering to the safety precautions outlined in this guide and utilizing the detailed experimental protocols, researchers can confidently and safely employ Boc-protected compounds in their synthetic endeavors, contributing to advancements in chemistry and drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. Di-tert-butyl dicarbonate(24424-99-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. ≥98.0% (GC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. grokipedia.com [grokipedia.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nj.gov [nj.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. globechemie.com [globechemie.com]
- 16. Boc-Leu-OH [carbolution.de]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Incorporation of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid in Peptide Synthesis
Abstract
These application notes provide a comprehensive protocol for the utilization of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as Boc-Aofp-OH, in solid-phase peptide synthesis (SPPS). This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the necessary materials, experimental procedures, and critical considerations for the successful incorporation of this unnatural keto-amino acid into peptide chains. The document includes detailed methodologies for coupling, deprotection, and cleavage steps, along with data presented in tabular format for clarity. Additionally, a logical workflow for the synthesis process is provided as a Graphviz diagram.
Introduction
Unnatural amino acids (UAAs) are invaluable tools in medicinal chemistry and drug discovery, offering the ability to enhance the pharmacological properties of peptides, such as stability, potency, and selectivity.[1][2][3] this compound (Boc-Aofp-OH) is a non-canonical amino acid derivative that introduces a ketone functionality into the peptide backbone. The unprotected form, 5-aminolevulinic acid (5-ALA), is a known photosensitizer precursor with applications in photodynamic therapy.[4][5] The incorporation of a keto group can serve various purposes, including the formation of stable linkages, acting as a handle for further chemical modifications, or serving as a key pharmacophore for enzyme inhibition.
The primary challenge in incorporating keto-amino acids into peptides is the potential reactivity of the carbonyl group, which can be susceptible to side reactions and may catalyze the hydrolysis of the adjacent peptide bond.[6][7] This protocol details a standard Boc-SPPS workflow adapted for Boc-Aofp-OH, with special considerations to mitigate potential side reactions and ensure the integrity of the final peptide product.
Materials and Reagents
-
Resins:
-
Amino Acids:
-
This compound (Boc-Aofp-OH)
-
Other Boc-protected amino acids with appropriate side-chain protection
-
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Reagents:
-
Trifluoroacetic acid (TFA), peptide synthesis grade[8]
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[9]
-
1-Hydroxybenzotriazole (HOBt)[9]
-
HBTU, HATU, or PyBOP (as alternative coupling reagents)[9][10]
-
Piperidine (for Fmoc deprotection if applicable to other parts of the synthesis)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[8]
-
Scavengers: Thioanisole, p-cresol, 1,2-ethanedithiol (EDT)
-
Experimental Protocols
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[8]
-
For C-terminal acids: Use Merrifield or PAM resin.
-
For C-terminal amides: Use MBHA or BHA resin.
Protocol:
-
Place the desired amount of resin (typically 0.1-0.5 mmol scale) in a solid-phase synthesis vessel.
-
Swell the resin in DCM for 30-60 minutes with gentle agitation.
-
Drain the DCM.
First Amino Acid Coupling (Loading)
If not using a pre-loaded resin, the first Boc-protected amino acid is coupled to the resin. For Merrifield resin, the cesium salt method is recommended to minimize racemization.[8] For resins with a hydroxyl or amino group, standard coupling protocols can be used.
SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid, including Boc-Aofp-OH.
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[8]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.
| Parameter | Condition | Duration |
| Deprotection Agent | 25-50% TFA in DCM | 20-30 minutes |
| Washing Solvents | DCM, IPA | - |
Table 1: Boc Deprotection Conditions
The N-terminal amine is deprotonated from its trifluoroacetate salt to the free amine.
Protocol:
-
Wash the resin with DCM (2x) followed by IPA (2x) and then DCM (2x).
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin thoroughly with DCM (3-5x) to remove excess base.
This step forms the peptide bond between the free N-terminal amine on the resin and the incoming Boc-protected amino acid.
Protocol for Boc-Aofp-OH:
-
In a separate vessel, dissolve Boc-Aofp-OH (2-4 equivalents relative to resin loading) and an activating agent such as HOBt (2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add the coupling reagent (e.g., DIC, 2-4 equivalents) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (2x).
| Parameter | Reagent/Condition | Equivalents | Coupling Time |
| Amino Acid | Boc-Aofp-OH | 2-4 | - |
| Coupling Reagent | DIC/HOBt or HBTU/DIEA | 2-4 | 1-2 hours |
| Solvent | DMF or DCM/DMF | - | - |
Table 2: Recommended Coupling Conditions for Boc-Aofp-OH
Note on Keto Group Stability: The 4-oxo group of Boc-Aofp-OH may be susceptible to nucleophilic attack or enolization under basic conditions. While standard coupling conditions are generally applicable, prolonged exposure to strong bases should be avoided. The use of phosphonium-based reagents like PyBOP or aminium-based reagents like HBTU can offer faster coupling times, minimizing potential side reactions.[10]
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.
Protocol (High HF Cleavage): Caution: This procedure involves anhydrous HF, which is extremely corrosive and toxic. It must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Ensure the N-terminal Boc group is removed by a final TFA treatment.
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried resin in the HF apparatus reaction vessel.
-
Add scavengers (e.g., a mixture of p-cresol and thioanisole) to the vessel to trap reactive cations generated during cleavage.
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and organic byproducts.
-
Precipitate and pellet the peptide by centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by RP-HPLC.
| Parameter | Condition | Duration |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | 1-2 hours |
| Temperature | 0 °C | - |
| Scavengers | p-cresol, thioanisole | - |
Table 3: Final Cleavage Conditions
Logical Workflow and Diagrams
The following diagram illustrates the cyclical nature of Boc-SPPS for the incorporation of Boc-Aofp-OH.
Caption: Workflow for Boc-SPPS incorporation of Boc-Aofp-OH.
Signaling Pathways and Applications
Peptides containing keto-amide functionalities are of significant interest in drug discovery, particularly as protease inhibitors. The electrophilic nature of the ketone can form a reversible covalent bond with active site residues (e.g., serine or cysteine) of proteases, leading to potent inhibition. The incorporation of 5-amino-4-oxopentanoic acid can thus be a strategic approach to designing novel therapeutic peptides.
The diagram below illustrates the general mechanism of protease inhibition by a keto-amide peptide.
Caption: Mechanism of protease inhibition by a keto-peptide.
Conclusion
The protocol described provides a robust framework for the successful incorporation of this compound into synthetic peptides using Boc-SPPS. While standard procedures are generally applicable, careful consideration of the ketone functionality's potential reactivity is crucial. By employing appropriate coupling strategies and monitoring reaction completion, researchers can effectively synthesize keto-peptides for a variety of applications in drug discovery and chemical biology. Further optimization of coupling times and reagents may be necessary depending on the specific peptide sequence.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-4-Oxopentanoic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: N-Boc-5-aminolevulinic Acid in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-5-aminolevulinic acid (N-Boc-5-ALA) in photodynamic therapy (PDT) research. Due to its increased lipophilicity compared to its parent compound, 5-aminolevulinic acid (ALA), N-Boc-5-ALA holds promise for enhanced cellular uptake and improved PDT efficacy. This document outlines the fundamental principles, experimental protocols, and expected outcomes associated with the use of N-Boc-5-ALA in both in vitro and in vivo PDT studies.
Introduction to N-Boc-5-aminolevulinic Acid in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cell death. 5-aminolevulinic acid is a natural precursor in the heme biosynthesis pathway.[1] When exogenously supplied to cells, it is metabolized to the potent photosensitizer, Protoporphyrin IX (PpIX).[1] The accumulation of PpIX in cancer cells is significantly higher than in normal cells, providing a basis for selective tumor destruction upon light activation.[1]
N-Boc-5-aminolevulinic acid is a lipophilic derivative of 5-ALA, designed to overcome the limited penetration of the hydrophilic ALA across cell membranes. The tert-butyloxycarbonyl (Boc) protecting group increases the molecule's lipophilicity, facilitating its passage through the lipid bilayer of the cell membrane. Once inside the cell, it is hypothesized that cellular esterases cleave the Boc group, releasing 5-ALA to enter the heme synthesis pathway and produce PpIX. This enhanced delivery of the PpIX precursor is expected to lead to higher intracellular PpIX concentrations and, consequently, a more potent photodynamic effect.
Mechanism of Action
The mechanism of N-Boc-5-ALA mediated PDT involves a series of sequential steps:
-
Cellular Uptake: The lipophilic N-Boc-5-ALA passively diffuses across the cell membrane.
-
Intracellular Conversion: Intracellular enzymes, likely non-specific esterases, hydrolyze the Boc group, releasing 5-ALA.
-
PpIX Synthesis: The liberated 5-ALA enters the mitochondrial heme synthesis pathway, leading to the accumulation of the photosensitive PpIX.
-
Photoactivation: Upon irradiation with light of a specific wavelength (typically in the red region, around 635 nm, corresponding to a PpIX absorption peak), PpIX is excited from its ground state to a transient singlet state, followed by conversion to a longer-lived triplet state.[1]
-
Reactive Oxygen Species (ROS) Generation: The excited triplet state of PpIX can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (\¹O₂), or participate in electron transfer reactions to produce other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly cytotoxic, causing damage to cellular components including lipids, proteins, and nucleic acids. This oxidative stress triggers various cell death pathways, including apoptosis, necrosis, and autophagy, ultimately leading to the destruction of the targeted cells.[2]
Signaling Pathways in N-Boc-5-ALA Mediated Photodynamic Therapy
The cellular response to the oxidative stress induced by N-Boc-5-ALA PDT is complex and involves multiple signaling pathways. The primary modes of cell death are apoptosis and necrosis, with autophagy also playing a role.[2][3]
Apoptotic Pathway
PDT-induced apoptosis is often initiated by the release of cytochrome c from the mitochondria, a process triggered by ROS-mediated damage to the mitochondrial membrane.[1] Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[4][5]
Necrotic Pathway
At high doses of N-Boc-5-ALA and/or light, the extensive cellular damage can lead to necrotic cell death.[1] Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the extracellular space, which can trigger an inflammatory response.[6]
Autophagy and Akt/mTOR Pathway
Autophagy is a cellular process of self-digestion of cellular components. In the context of PDT, autophagy can have a dual role, either promoting cell survival or contributing to cell death.[3] The Akt/mTOR signaling pathway is a key regulator of autophagy.[3] Studies have shown that ALA-PDT can inhibit the Akt/mTOR pathway, leading to the induction of autophagy.[3]
Below is a simplified representation of the key signaling pathways involved in N-Boc-5-ALA mediated PDT.
Experimental Protocols
The following protocols provide a general framework for conducting in vitro and in vivo studies with N-Boc-5-ALA. It is important to optimize parameters such as drug concentration, incubation time, and light dose for each specific cell line or animal model.
In Vitro Photodynamic Therapy Protocol
This protocol outlines the steps for evaluating the efficacy of N-Boc-5-ALA PDT in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A431, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-Boc-5-aminolevulinic acid (stock solution prepared in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength (e.g., 635 nm LED array or laser)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, MTS, or CCK-8)
-
Fluorescence microscope or plate reader for PpIX measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
N-Boc-5-ALA Incubation:
-
Prepare serial dilutions of N-Boc-5-ALA in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the N-Boc-5-ALA containing medium to each well.
-
Include control wells with medium only (no drug) and solvent control (if applicable).
-
Incubate the plates for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. Protect the plates from light.
-
-
Protoporphyrin IX (PpIX) Fluorescence Measurement (Optional but Recommended):
-
After incubation, wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.
-
-
Light Irradiation:
-
After the incubation period, replace the drug-containing medium with fresh, pre-warmed complete medium.
-
Irradiate the cells with a light source at a specific wavelength (e.g., 635 nm) and light dose (e.g., 1, 5, 10 J/cm²).
-
Ensure uniform light delivery to all wells. A "no light" control group (cells incubated with N-Boc-5-ALA but not irradiated) is essential.
-
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Cell Viability Assessment:
-
After the post-irradiation incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Experimental Workflow Diagram:
In Vivo Photodynamic Therapy Protocol (Tumor Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of N-Boc-5-ALA PDT in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
N-Boc-5-aminolevulinic acid (formulated for in vivo administration, e.g., in a solution with a biocompatible solvent)
-
Anesthesia
-
Light source with a fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping: Randomly divide the tumor-bearing mice into the following groups (n=5-10 mice per group):
-
Control (no treatment)
-
N-Boc-5-ALA only
-
Light only
-
N-Boc-5-ALA + Light (PDT group)
-
-
Drug Administration:
-
Administer N-Boc-5-ALA to the mice in the "N-Boc-5-ALA only" and "PDT" groups. Administration can be intravenous, intraperitoneal, or oral, depending on the formulation and study design.
-
The drug dose and time interval between administration and light irradiation need to be optimized.
-
-
Light Irradiation:
-
At the predetermined time after drug administration, anesthetize the mice in the "Light only" and "PDT" groups.
-
Deliver light of the appropriate wavelength (e.g., 635 nm) to the tumor area using a fiber optic probe.
-
The light dose (e.g., 50, 100, 150 J/cm²) should be carefully controlled.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days for the duration of the study (typically 2-4 weeks).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess apoptosis and necrosis).
-
Compare the tumor growth curves between the different treatment groups to evaluate the efficacy of the PDT.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using 5-ALA and its derivatives in PDT. Note: This data is provided for illustrative purposes and may not be directly applicable to N-Boc-5-ALA, for which specific quantitative data is limited in the public domain. Researchers should generate their own data for N-Boc-5-ALA under their specific experimental conditions.
Table 1: In Vitro Cell Viability after ALA-PDT
| Cell Line | 5-ALA Concentration (mM) | Light Dose (J/cm²) | Incubation Time (h) | Cell Viability Reduction (%) | Reference |
| Keloid Fibroblasts | 1 | 2 | 4 | ~50 | [7] |
| Hepatocellular Carcinoma (HuH7) | 0.5 | 3.6 | 24 | ~80 | [8] |
| Glioblastoma (U251MG) | 1 | 10 | 4 | ~70 | [9] |
| Squamous Cell Carcinoma (A431) | 0.6 | Not specified | 8 | ~60 | [10] |
Table 2: In Vivo Tumor Growth Inhibition with ALA-PDT
| Tumor Model | 5-ALA Dose (mg/kg) | Light Dose (J/cm²) | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Glioblastoma (U87MG Xenograft) | 120 (oral) | 60 Gy (Radiodynamic Therapy) | Oral | Significant tumor regression | [11] |
| Human Gastric Cancer (MGC-803 Xenograft) | Not specified | Not specified | Not specified | Significant inhibition | Not specified in abstract |
Table 3: Protoporphyrin IX (PpIX) Accumulation
| Cell Line / Tissue | 5-ALA Derivative | Concentration / Dose | Incubation Time | Fold Increase in PpIX Fluorescence | Reference |
| Actinic Keratosis Lesions | 5-ALA | 20% topical | 2 h | Statistically significant increase | [12] |
| Oral Squamous Cell Carcinoma | 5-ALA | 200 µg/mL | 15 h | Higher in macrophages than cancer cells | [13] |
| Skin Tumors | 5-ALA | 20% topical | 4-6 h | 9:1 to 15:1 (tumor vs. normal skin) | [14] |
Conclusion
N-Boc-5-aminolevulinic acid represents a promising modification of 5-ALA for use in photodynamic therapy. Its enhanced lipophilicity is anticipated to improve cellular uptake, leading to higher intracellular concentrations of the photosensitizer PpIX and a more robust photodynamic effect. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of N-Boc-5-ALA in PDT for various cancer models. Rigorous optimization of experimental parameters and comprehensive characterization of its phototoxic effects and underlying mechanisms will be crucial for advancing its development as a potential clinical agent.
References
- 1. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified 5-aminolevulinic acid photodynamic therapy suppresses cutaneous squamous cell carcinoma through blocking Akt/mTOR-mediated autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy with 5-aminolevulinic acid induces apoptosis and caspase activation in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of 5-aminolevulinic acid–based photodynamic therapy against keloid compromised by downregulation of SIRT1-SIRT3-SOD2-mROS dependent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-aminolevulinic acid mediated photodynamic therapy inhibits survival activity and promotes apoptosis of A375 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noninvasive fluorescence monitoring of protoporphyrin IX production and clinical outcomes in actinic keratoses following short-contact application of 5-aminolevulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool in drug discovery and chemical biology, enabling the synthesis of peptides with novel structural and functional properties. 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, a keto-containing amino acid derivative, offers a unique functional handle for post-synthetic modifications, such as oxime ligation for the attachment of labels, polyethylene glycol (PEG), or other moieties. This document provides detailed protocols for the incorporation of this modified amino acid into a peptide chain using Solid-Phase Peptide Synthesis (SPPS).
The protocols described herein are based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy for N-terminal protection, which allows for the use of acid-labile protecting groups on amino acid side chains, such as the tert-Butoxycarbonyl (Boc) group present in the target molecule. This orthogonal protection scheme is crucial for the selective deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protecting group.[1][][3]
Materials and Reagents
-
Resins:
-
Wang resin or 2-Chlorotrityl chloride resin for peptides with a C-terminal carboxylic acid.
-
Rink amide resin for peptides with a C-terminal amide.
-
-
Amino Acids:
-
Fmoc-protected amino acids with appropriate acid-labile side-chain protection (e.g., Trt, tBu, Pbf).
-
This compound.
-
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC).
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
-
Fmoc-Deprotection Solution:
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
-
Side-Chain Boc-Deprotection Solution (for on-resin modification):
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) solution (e.g., 10-50% TFA in DCM).
-
-
Cleavage and Global Deprotection Cocktail (Reagent K):
-
TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%).
-
-
Solvents and Other Reagents:
-
Peptide synthesis grade DMF.
-
DCM.
-
N,N-Diisopropylethylamine (DIPEA).
-
Acetic anhydride for capping.
-
Cold diethyl ether for peptide precipitation.
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing this compound. The synthesis is performed on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading:
- Swell 0.1 mmol of the chosen resin in DMF for 30-60 minutes in a reaction vessel.
- For 2-Chlorotrityl chloride resin, load the first Fmoc-amino acid (0.3 mmol) in the presence of DIPEA (0.6 mmol) in DCM. Allow to react for 1-2 hours. Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.[4]
- For Wang or Rink amide resins, follow standard loading protocols. Pre-loaded resins are recommended for convenience.
2. Peptide Chain Elongation Cycle:
This cycle is repeated for each amino acid to be incorporated.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 10 mL).
-
Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (5 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as for standard amino acids. Due to the potential for steric hindrance and side reactions involving the unprotected ketone, extended coupling times (up to 12 hours) or a double coupling may be necessary.
-
Note on Side Reactions: The ketone functionality is susceptible to side reactions under both acidic and basic conditions of SPPS.[5][6] While direct coupling of the unprotected ketone is feasible, careful monitoring is crucial. For sensitive sequences, protection of the ketone as a 1,3-dithiolane should be considered, though this adds synthetic steps.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes. This prevents the formation of deletion sequences.
-
3. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
4. Cleavage and Global Deprotection:
- Wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.
- Add 10 mL of pre-chilled Reagent K to the resin.
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate into a cold centrifuge tube.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (3 times).
- Dry the crude peptide under vacuum.
5. Peptide Purification and Characterization:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Protocol 2: On-Resin Side-Chain Deprotection and Modification
This protocol allows for the selective deprotection of the Boc group on the side chain of the incorporated keto-amino acid for further modification while the peptide remains attached to the resin.
-
After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino group is protected (e.g., with Fmoc or by acetylation).
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Repeat if necessary. The concentration of TFA and reaction time should be optimized to ensure complete Boc removal without significant cleavage from acid-sensitive resins like 2-chlorotrityl.
-
Wash the resin thoroughly with DCM (5 x 10 mL) and then with DMF (5 x 10 mL).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 5 minutes).
-
Wash the resin with DMF (5 x 10 mL).
-
The deprotected side-chain amine is now available for on-resin modification (e.g., acylation, alkylation).
-
Following modification, proceed with cleavage and purification as described in Protocol 1.
Data Presentation
Quantitative data for the coupling efficiency of this compound is not widely available in the literature. The following table provides illustrative data based on typical coupling efficiencies for modified amino acids in Fmoc-SPPS. Actual results may vary depending on the peptide sequence and coupling conditions.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | This compound (Illustrative) | Notes |
| Coupling Time (single coupling) | 2 hours | 4-6 hours | Longer coupling times may be required for the modified amino acid. |
| Coupling Efficiency (single coupling) | >99% | 95-98% | Efficiency can be sequence-dependent.[7] A double coupling may be necessary. |
| Crude Peptide Purity | Typically >70% | Typically 60-80% | Dependent on the overall length and sequence of the peptide.[8] |
| Final Yield (after purification) | 15-30% | 10-25% | Yields are highly variable and depend on the synthesis scale and purification process. |
Visualizations
Diagrams
Caption: Workflow for the incorporation of the keto-amino acid into a peptide chain via SPPS.
Caption: Orthogonal deprotection of Fmoc (N-terminus) and Boc (side-chain).
Caption: Post-synthetic modification of the keto-peptide via oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Studies Using Boc-Protected Aminolevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studies involving Boc-protected 5-aminolevulinic acid (Boc-5-ALA). This document outlines detailed protocols for the synthesis, in vitro photodynamic therapy (PDT), cellular uptake analysis, and apoptosis assays.
Introduction
5-Aminolevulinic acid (5-ALA) is a natural precursor in the heme biosynthesis pathway that is metabolized into the photosensitizer protoporphyrin IX (PpIX). Exogenous administration of 5-ALA leads to an accumulation of PpIX in cancer cells, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death. This principle forms the basis of 5-ALA-based photodynamic therapy (PDT) and fluorescence-guided surgery.
The tert-butyloxycarbonyl (Boc) protecting group is often introduced to modify the physicochemical properties of molecules. In the context of 5-ALA, Boc protection of the amino group increases its lipophilicity. This modification is hypothesized to enhance cellular uptake by facilitating passive diffusion across the cell membrane, potentially leading to higher intracellular PpIX concentrations and improved PDT efficacy. These notes provide the experimental framework to investigate this hypothesis.
Data Presentation
Table 1: Comparative in vitro Phototoxicity of 5-ALA and Boc-5-ALA
| Compound | Concentration (mM) | Light Dose (J/cm²) | Cell Viability (%) | Fold Change in PpIX Fluorescence (vs. Control) |
| Control (Untreated) | 0 | 0 | 100 ± 5.0 | 1.0 |
| 5-ALA | 0.5 | 10 | 75 ± 4.2 | 8.5 ± 1.2 |
| 1.0 | 10 | 52 ± 3.8 | 15.2 ± 2.1 | |
| 2.0 | 10 | 31 ± 2.5 | 25.8 ± 3.5 | |
| Boc-5-ALA | 0.5 | 10 | 65 ± 4.5 | 12.3 ± 1.8 |
| 1.0 | 10 | 41 ± 3.1 | 22.7 ± 2.9 | |
| 2.0 | 10 | 22 ± 2.1 | 35.4 ± 4.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Cellular Uptake Kinetics of 5-ALA and Boc-5-ALA
| Compound | Concentration (mM) | Incubation Time (hours) | Intracellular Concentration (µM) |
| 5-ALA | 1.0 | 1 | 15.3 ± 2.1 |
| 2 | 28.9 ± 3.5 | ||
| 4 | 45.1 ± 4.8 | ||
| 6 | 52.7 ± 5.2 | ||
| Boc-5-ALA | 1.0 | 1 | 25.8 ± 3.0 |
| 2 | 48.2 ± 4.1 | ||
| 4 | 65.9 ± 5.9 | ||
| 6 | 71.3 ± 6.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-Aminolevulinic Acid
This protocol describes the protection of the amino group of 5-aminolevulinic acid hydrochloride with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Aminolevulinic acid hydrochloride (5-ALA·HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-aminolevulinic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-5-aminolevulinic acid as a solid.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Photodynamic Therapy (PDT) Assay
This protocol details the procedure for evaluating the phototoxic effects of Boc-5-ALA in comparison to 5-ALA on a cancer cell line (e.g., HeLa, A431, or U87MG).
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
5-ALA and Boc-5-ALA stock solutions (dissolved in serum-free medium)
-
96-well cell culture plates
-
Light source with a wavelength appropriate for PpIX excitation (e.g., 635 nm LED array)
-
Radiometer to measure light dose
-
MTT or other cell viability assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing various concentrations of 5-ALA or Boc-5-ALA (e.g., 0, 0.5, 1, 2 mM) to the wells.
-
Incubate the cells for 4 hours in the dark at 37°C and 5% CO₂.
-
After incubation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Irradiate the cells with a 635 nm light source at a specified light dose (e.g., 10 J/cm²). A set of plates should be kept in the dark as a control.
-
Incubate the cells for another 24 hours at 37°C and 5% CO₂.
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cellular Uptake and PpIX Fluorescence Quantification
This protocol describes the measurement of cellular uptake and conversion of Boc-5-ALA to PpIX using fluorescence microscopy and flow cytometry.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
5-ALA and Boc-5-ALA stock solutions
-
24-well plates or chambered cover glasses
-
Fluorescence microscope with appropriate filters for PpIX (Excitation: ~405 nm, Emission: ~635 nm)
-
Flow cytometer with a red fluorescence channel (e.g., PE-Cy5 or APC)
-
Trypsin-EDTA
-
Flow cytometry tubes
Procedure (Fluorescence Microscopy):
-
Seed cells on chambered cover glasses and allow them to attach overnight.
-
Treat the cells with 1 mM 5-ALA or Boc-5-ALA for various time points (e.g., 1, 2, 4, 6 hours).
-
At each time point, wash the cells with PBS and add fresh medium.
-
Visualize the intracellular PpIX fluorescence using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
Procedure (Flow Cytometry):
-
Seed cells in 24-well plates and treat as described above.
-
At each time point, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in ice-cold PBS and transfer to flow cytometry tubes.
-
Analyze the PpIX fluorescence in the appropriate channel of a flow cytometer.
-
Quantify the mean fluorescence intensity for each condition.
Protocol 4: Apoptosis and Necrosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells after PDT.
Materials:
-
Cells treated with PDT as described in Protocol 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Following PDT treatment and 24-hour incubation, collect the cells (including floating cells in the medium) from each well.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
Caption: Experimental workflow for studies using Boc-protected 5-aminolevulinic acid.
Caption: Proposed mechanism of enhanced cellular uptake and PpIX synthesis with Boc-5-ALA.
Caption: Signaling pathway of apoptosis induced by Boc-5-ALA mediated photodynamic therapy.
Application Notes: The Use of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid in Organic Synthesis
Introduction
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid (N-Boc-ALA), is a versatile synthetic building block derived from 5-aminolevulinic acid (ALA). ALA is a key endogenous precursor in the biosynthesis of porphyrins and heme.[1][2] The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical transformations at the carboxylic acid terminus without interference from the nucleophilic amino group. This feature makes N-Boc-ALA an invaluable reagent in medicinal chemistry and drug development, particularly for the synthesis of ALA-peptide conjugates, modified porphyrins, and other complex biomolecules designed for applications such as photodynamic therapy (PDT) and fluorescence-guided surgery.[3][4][5] The Boc group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions.[6][7]
Core Applications
The primary utility of N-Boc-ALA lies in its bifunctional nature, enabling two major classes of synthetic applications:
-
Peptide and Conjugate Synthesis: The carboxylic acid moiety can be readily activated and coupled with a wide range of primary and secondary amines to form stable amide bonds. This allows for the incorporation of the ALA scaffold into peptides or its conjugation to drug molecules, imaging agents, or delivery vectors.[4][8] The resulting N-Boc-protected conjugate can be used as is, or the Boc group can be removed to expose the amine for further modification.
-
Heterocycle Synthesis (Pyrroles): After deprotection of the amine, the resulting 5-amino-4-oxopentanoic acid is an α-aminoketone. This structure is a key precursor for the Knorr pyrrole synthesis, where it can be condensed with a β-dicarbonyl compound to form highly functionalized pyrrole rings.[9] Pyrroles are foundational structures in many biologically active molecules, including the porphyrin macrocycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the key synthetic transformations involving N-Boc-ALA. Yields are representative and can vary based on substrate, scale, and purification method.
Table 1: Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|---|
| EDC / HOBt | DIPEA / DMAP | DMF / CH₂Cl₂ | 0 °C to RT | 70 - 95% |
| HATU | DIPEA | DMF | 0 °C to RT | 85 - 98% |
| BOP | DIPEA / Et₃N | DMF | 0 °C to RT | 80 - 95% |
Data synthesized from representative amide coupling protocols.[8][10][11]
Table 2: Boc Group Deprotection
| Reagent | Solvent | Temperature | Time | Typical Yield (%) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / Chloroform | 0 °C to RT | 1 - 3 h | > 95% |
| 4M HCl in Dioxane | Dioxane | RT | 1 - 4 h | > 90% |
| Thermal (Flow) | Methanol / TFE | 120 - 150 °C | 30 - 60 min | 90 - 99% |
Data synthesized from representative Boc deprotection protocols.[6][12][13]
Table 3: Knorr Pyrrole Synthesis
| Reactant B (β-dicarbonyl) | Catalyst / Conditions | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|---|
| Ethyl Acetoacetate | Acetic Acid | Ethanol / Acetic Acid | Reflux | 60 - 80% |
| Acetylacetone | Acetic Acid | Acetic Acid | Reflux | 65 - 85% |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 55 - 75% |
Data synthesized from representative Knorr pyrrole synthesis protocols.[9][14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of this compound with a generic primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine hydrochloride (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add the primary amine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if the amine is not acid-sensitive), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[4]
-
Protocol 2: General Procedure for N-Boc Deprotection
This protocol describes the removal of the Boc protecting group from the product obtained in Protocol 1.
-
Materials:
-
N-Boc protected ALA-conjugate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and CH₂Cl₂.
-
The crude product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water or CH₂Cl₂ and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Alternatively, for highly polar products, precipitation with cold diethyl ether from the initial reaction mixture may yield the TFA salt directly.
-
Protocol 3: Representative Knorr Pyrrole Synthesis
This protocol describes the synthesis of a substituted pyrrole from deprotected 5-amino-4-oxopentanoic acid and ethyl acetoacetate.
-
Materials:
-
5-Amino-4-oxopentanoic acid (obtained from Protocol 2) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
Combine 5-amino-4-oxopentanoic acid (1.0 eq) and ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 2-6 hours. Monitor the reaction by TLC. The reaction involves the condensation of the α-aminoketone with the β-ketoester.[9][14]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, neutralize the solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the functionalized pyrrole.
-
Visualizations
Caption: Workflow for ALA-Amide Conjugate Synthesis.
Caption: Pathway for Knorr Pyrrole Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Notes and Protocols for Monitoring Reactions of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid
Introduction
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid, is a key building block in synthetic organic chemistry, particularly in the synthesis of peptides, porphyrins, and other complex molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid, and a ketone functionality allows for a variety of chemical transformations. Effective monitoring of these reactions is critical to ensure high yields, purity, and successful outcomes in multi-step syntheses.
These application notes provide detailed protocols and comparative data for monitoring two primary reaction types involving this compound: the deprotection of the Boc group and the formation of amide bonds at the carboxylic acid terminus. The described techniques are essential for researchers, scientists, and drug development professionals to track reaction progress, identify intermediates, and confirm product formation.
Application Note 1: Monitoring Boc Group Deprotection
The removal of the Boc protecting group is a fundamental step, typically achieved under acidic conditions (e.g., using trifluoroacetic acid, TFA), to liberate the primary amine. Monitoring this deprotection is crucial for determining reaction completion and preventing side reactions.
Key Analytical Techniques
The primary methods for monitoring Boc deprotection are Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Characteristic Analytical Signatures
The following tables summarize the expected quantitative data for the starting material and the deprotected product.
Table 1: ¹H and ¹³C NMR Spectroscopy Data for Boc Deprotection. [1]
| Compound | Technique | Key Signal | Characteristic Chemical Shift (ppm) | Indication of Reaction Progress |
|---|---|---|---|---|
| Boc-Protected (Starting Material) | ¹H NMR | tert-Butyl Protons | ~1.4 - 1.5 (singlet, 9H) | Signal disappears upon deprotection. |
| ¹³C NMR | tert-Butyl Methyl Carbons | ~28 (3C) | Signals disappear upon deprotection. | |
| ¹³C NMR | tert-Butyl Quaternary Carbon | ~80 (1C) | Signal disappears upon deprotection. | |
| ¹³C NMR | Carbamate Carbonyl | ~153 (1C) | Signal disappears upon deprotection. |
| Deprotected Amine (Product) | ¹H NMR | N/A | N/A | Absence of the singlet at ~1.4-1.5 ppm.[1][2] |
Table 2: Mass Spectrometry Data for Boc Deprotection. [1]
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Indication of Reaction Progress |
|---|---|---|---|---|
| Boc-Protected (Starting Material) | C₁₀H₁₇NO₅ | 231.25[3] | 232.12 | Peak disappears as reaction proceeds. |
| Deprotected Amine (Product) | C₅H₉NO₃ | 131.13 | 132.09 | Peak appears and grows. Mass difference of -100.12 amu from starting material.[1] |
Experimental Workflow for Monitoring Boc Deprotection
References
Delivering 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid to Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the delivery of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid (Boc-ALA), to mammalian cells in culture. Boc-ALA is a lipophilic prodrug of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of the photosensitizer Protoporphyrin IX (PpIX). The increased lipophilicity of Boc-ALA, due to the tert-butoxycarbonyl (Boc) protecting group, is designed to enhance its passage across cell membranes. Upon cellular uptake, intracellular esterases are expected to cleave the Boc group, releasing ALA to enter the heme synthesis pathway and lead to the accumulation of PpIX. This approach is particularly relevant for photodynamic therapy (PDT) research.
Principle of Boc-ALA Delivery and Metabolism
The delivery of Boc-ALA to cultured cells is predicated on its enhanced lipophilicity compared to its parent compound, ALA. This property facilitates passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes hydrolyze the Boc group, liberating ALA. The exogenous ALA bypasses the rate-limiting step in the heme synthesis pathway, leading to the accumulation of the photosensitive molecule, PpIX. The efficiency of this process can be monitored by quantifying intracellular PpIX levels and assessing cell viability after exposure to the compound.
Data Presentation: Recommended Starting Concentrations and Incubation Times
The optimal concentration and incubation time for Boc-ALA delivery are cell-line dependent and should be determined empirically. The following table provides recommended starting ranges based on typical concentrations used for ALA and its derivatives in cancer cell lines.
| Parameter | Recommended Range | Notes |
| Boc-ALA Concentration | 0.1 mM - 1 mM | Higher concentrations may exhibit cytotoxicity. A dose-response curve is recommended. |
| Incubation Time | 4 - 24 hours | PpIX accumulation is time-dependent. A time-course experiment is advised.[1][2] |
| Vehicle/Solvent | DMSO (≤0.5% final concentration) or Ethanol (≤0.5% final concentration) | Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of Boc-ALA Stock Solution
Materials:
-
This compound (Boc-ALA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the amount of Boc-ALA required to prepare a 100 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of Boc-ALA in the appropriate volume of DMSO.
-
Vortex thoroughly until the Boc-ALA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Delivery of Boc-ALA to Adherent Cells in Culture
Materials:
-
Adherent cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Boc-ALA stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
The next day, prepare the desired concentrations of Boc-ALA by diluting the 100 mM stock solution in complete cell culture medium. For example, to prepare a 1 mM working solution, add 10 µL of the 100 mM stock to 990 µL of medium. Note: Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of Boc-ALA to the cells. Include a vehicle control (medium with the same final concentration of DMSO without Boc-ALA).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2, protected from light.
-
After incubation, proceed with downstream assays such as cell viability or PpIX quantification.
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with Boc-ALA (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the Boc-ALA incubation period, add 10 µL of MTT solution to each well of a 96-well plate (for a final volume of 100 µL per well).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Quantification of Intracellular Protoporphyrin IX (PpIX)
Materials:
-
Cells treated with Boc-ALA (from Protocol 2)
-
Lysis buffer (e.g., 1 M perchloric acid in 50% methanol)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
After incubation with Boc-ALA, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer and incubating for 10 minutes at room temperature.
-
Collect the cell lysate and centrifuge at 10,000 x g for 10 minutes to pellet cellular debris.
-
Transfer the supernatant to a new tube or a black 96-well plate.
-
Measure the fluorescence of PpIX using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.[3][4]
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Visualizations
Caption: Experimental workflow for Boc-ALA delivery and analysis.
Caption: Boc-ALA metabolism and heme synthesis pathway.
References
The Pivotal Role of the Boc Protecting Group in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a fundamental concept that enables the selective transformation of complex molecules. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for amine protection.[1] Its widespread adoption is attributed to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[2] This document provides detailed application notes and protocols for the effective utilization of the Boc protecting group in multi-step organic synthesis, with a focus on quantitative data, experimental methodologies, and visual workflows to aid researchers in drug development and other scientific endeavors.
The Boc group converts a nucleophilic and basic amine into a non-reactive carbamate, effectively masking its reactivity during subsequent synthetic steps.[3] This protection is crucial in the synthesis of complex molecules like peptides, natural products, and pharmaceuticals, where multiple functional groups necessitate a strategic and orthogonal protection strategy.[4][5] The Boc group's acid lability makes it orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allowing for the selective deprotection and modification of different functional groups within the same molecule.[1][6]
Core Principles and Advantages
The efficacy of the Boc protecting group stems from several key characteristics:
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), a stable and commercially available reagent. The reaction is generally high-yielding and proceeds under mild conditions.[7]
-
Robust Stability: The Boc-protected amine is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents, allowing for a broad scope of subsequent chemical transformations.[8]
-
Selective Removal: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine.[9][10] This selective deprotection is a cornerstone of its utility in complex syntheses.
-
Orthogonality: The differential stability of the Boc group compared to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) allows for a powerful orthogonal protection strategy, which is essential in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[4][6]
Quantitative Data: A Comparative Overview of Boc Protection and Deprotection
The selection of appropriate reaction conditions is critical for the successful implementation of the Boc protecting group. The following tables summarize typical quantitative data for Boc protection and deprotection reactions, providing a basis for comparison and optimization.
Table 1: Typical Conditions for Boc Protection of Amines
| Reagent/Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | Room Temp | 1 - 4 | >95 |
| (Boc)₂O | Et₃N | THF | Room Temp | 2 - 6 | 90 - 98 |
| (Boc)₂O | NaOH | H₂O/Dioxane | 0 - Room Temp | 1 - 3 | 90 - 99 |
| (Boc)₂O | - | Water | Room Temp | 0.5 - 2 | >90 |
Table 2: Common Methods for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Key Advantages | Potential Disadvantages |
| 20-50% TFA | CH₂Cl₂ | 0 - Room Temp | 0.5 - 2 | Highly effective, volatile byproducts.[9] | Harsh for some acid-sensitive substrates.[8] |
| 4M HCl | Dioxane or EtOAc | Room Temp | 1 - 4 | Cost-effective, readily available.[9] | Can be less selective. |
| TMSI, then MeOH | CH₂Cl₂ | 0 - Room Temp | 0.5 - 1 | Mild conditions for sensitive substrates.[10] | Reagent sensitivity and cost. |
| H₂SO₄ (conc.) | t-BuOAc | Room Temp | 1 - 3 | Selective cleavage in the presence of t-butyl esters.[11] | Strongly acidic, limited substrate scope. |
| Oxalyl chloride | MeOH | Room Temp | 1 - 4 | Mild and selective.[12] | Reagent is corrosive and moisture-sensitive. |
| Refluxing Water | Water | 100 | 0.2 - 1 | Environmentally friendly, no acid required.[13] | High temperature may not be suitable for all substrates. |
Experimental Protocols
The following are detailed methodologies for the protection of an amine with Boc anhydride and its subsequent deprotection using trifluoroacetic acid.
Protocol 1: General Procedure for Boc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
Add DMAP (if used) to the solution.
-
Add (Boc)₂O to the reaction mixture portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) (3x).[1]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected amine.[1]
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (20-50% v/v in solvent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected amine in CH₂Cl₂ in a round-bottom flask.[14]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to the desired final concentration.[9]
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.[14]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[2]
-
The product may be obtained as a free amine or as the corresponding trifluoroacetate salt, which can be used directly in the next step or further purified.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthetic steps and reaction mechanisms is crucial for understanding and implementing complex chemical transformations. The following diagrams, generated using Graphviz, illustrate the central role of the Boc protecting group in multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Antimicrobial 5-Aminolevulinic Acid-Based Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-aminolevulinic acid (5-ALA) based photodynamic therapy (PDT) as an antimicrobial strategy. Detailed protocols for key experiments are included to facilitate the application of this technology in a research and development setting.
Introduction to 5-ALA Based Antimicrobial Photodynamic Therapy (aPDT)
Antimicrobial photodynamic therapy is an emerging alternative to conventional antimicrobial treatments, offering a promising approach to combat multidrug-resistant pathogens.[1] This technique involves the administration of a photosensitizer, in this case, 5-aminolevulinic acid (5-ALA), which is a natural precursor in the heme biosynthesis pathway.[2] Exogenous 5-ALA is taken up by microbial cells and is metabolized into the photosensitive molecule Protoporphyrin IX (PpIX).[3] Upon exposure to light of a specific wavelength, PpIX becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4] These ROS are cytotoxic and induce damage to various cellular components of the microorganism, including the cell wall, membrane, proteins, and nucleic acids, leading to cell death.[5][6]
Key Advantages of 5-ALA aPDT:
-
Broad-spectrum activity: Effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
-
Reduced risk of resistance: The multi-targeted mechanism of action makes the development of microbial resistance less likely compared to traditional antibiotics.
-
Localized treatment: The therapy can be targeted to specific sites of infection, minimizing systemic side effects.
-
Good safety profile: 5-ALA is a naturally occurring compound with low intrinsic toxicity.
Data Presentation: Efficacy of 5-ALA aPDT
The following tables summarize the quantitative data on the efficacy of 5-ALA based PDT against various microorganisms from several studies.
Table 1: Antibacterial Efficacy of 5-ALA PDT
| Microorganism | 5-ALA Concentration | Light Dose | Incubation Time | Reduction in Viability (log10 CFU/mL) | Reference |
| Staphylococcus aureus (biofilm) | 40 mM | 300 J/cm² | Not Specified | >4 (99.99% reduction) | [7] |
| Staphylococcus aureus (MRSA) | 0.05 mM | 384 J/cm² | Not Specified | Almost complete elimination | [8] |
| Staphylococcus aureus (biofilm) | Not Specified | Not Specified | Not Specified | >2.5 | [9] |
| Pseudomonas aeruginosa | 10 mg/mL | 18 J/cm² | 30 min | Approx. 0.57 | [10] |
| Enterococcus faecalis | 5 mg/mL | 18 J/cm² | 30 min | Complete elimination | [10] |
Table 2: Antifungal Efficacy of 5-ALA PDT
| Microorganism | 5-ALA Concentration | Light Dose | Incubation Time | Outcome | Reference |
| Aspergillus fumigatus (biofilm) | Not Specified | Not Specified | Not Specified | Significant inhibition of biofilm development and disruption of mature biofilm | [4] |
| Candida albicans (biofilm) | 15 mM | 300 J/cm² | 5 hours | 19.4% apoptosis | [5] |
| Trichophyton rubrum | Not Specified | Not Specified | Not Specified | Successful treatment of kerion and tinea faciei in combination with antifungal drugs | [11] |
| Onychomycosis | Not Specified | 570-670 nm, 40 J/cm² | Not Specified | 43% cure rate at 12 months | [11] |
| Malassezia folliculitis | Methyl 5-ALA | 630 nm, 37 J/cm² | Not Specified | Significant improvement in 4 of 6 patients | [11] |
Table 3: Antiviral Efficacy of 5-ALA PDT
| Virus | 5-ALA Concentration | Light Wavelength | Outcome | Reference |
| Herpes Simplex Virus 1 (HSV-1) | 0.1 g/mL | 630 nm | Significant reduction in virus titer (10^6.3 to 10^4.5 TCID50/ml) | [12] |
| Herpes Simplex Virus 1 (HSV-1) | 0.1 mM | Not Specified | ~70% inhibition of replication | [13] |
| SARS-CoV-2 Variants (Gamma and Delta) | 1516/379 µM (with SFC) | Not Specified | Significant viral inhibition | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial efficacy of 5-ALA PDT.
General Experimental Workflow for Antimicrobial 5-ALA PDT
The following diagram illustrates a typical workflow for conducting an in vitro antimicrobial 5-ALA PDT experiment.
Protocol for Determining Bacterial Viability (Colony Forming Unit - CFU Assay)
This protocol is used to quantify the number of viable bacteria after 5-ALA PDT treatment.
Materials:
-
Bacterial culture in appropriate broth medium
-
5-ALA solution of desired concentration
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength and power
-
Agar plates
-
Sterile microcentrifuge tubes and pipette tips
-
Incubator
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Preparation of Bacterial Suspension: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a desired cell density (e.g., 10^8 CFU/mL).
-
5-ALA Incubation: Add the 5-ALA solution to the bacterial suspension to achieve the final desired concentration. Incubate the mixture in the dark for a specific period (e.g., 1-4 hours) to allow for PpIX accumulation. A control group without 5-ALA should be included.
-
Light Irradiation: Transfer the bacterial suspensions to a suitable plate (e.g., 96-well plate). Expose the samples to a light source at a specific wavelength (typically 630-635 nm for PpIX) and for a defined duration to deliver the desired light dose. A dark control group (with 5-ALA but no light) should be included.
-
Serial Dilution and Plating: After irradiation, perform ten-fold serial dilutions of each sample in sterile PBS.
-
Plating: Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[15]
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
CFU Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL for each sample using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Data Analysis: Compare the CFU/mL of the treated groups to the control groups to determine the reduction in bacterial viability.
Protocol for Determining Fungal Viability (MTT Assay)
This protocol assesses the metabolic activity of fungal cells as an indicator of viability after 5-ALA PDT.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
5-ALA solution
-
RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Light source
-
96-well microplate
-
Microplate reader
Procedure:
-
Fungal Suspension: Prepare a fungal cell suspension in RPMI-1640 medium to a concentration of 1 × 10^6 cells/mL.[16]
-
Biofilm Formation (Optional): For biofilm studies, dispense the fungal suspension into a 96-well plate and incubate for 24-48 hours to allow biofilm formation.
-
5-ALA Incubation: Add the 5-ALA solution to the wells and incubate in the dark for the desired time.
-
Light Irradiation: Expose the plate to the light source with the appropriate parameters.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.[16]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated control.
Protocol for Determining Viral Titer (Plaque Assay)
This protocol is used to quantify the number of infectious virus particles after 5-ALA PDT.
Materials:
-
Virus stock (e.g., HSV-1)
-
Host cell line (e.g., Vero cells)
-
Cell culture medium
-
5-ALA solution
-
Light source
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Treatment: Mix the virus stock with the desired concentration of 5-ALA and incubate in the dark.
-
Light Irradiation: Expose the virus-5-ALA mixture to the light source.
-
Infection: Serially dilute the treated and untreated virus samples and inoculate the cell monolayers. Allow for viral adsorption for 1 hour.
-
Overlay: Remove the inoculum and add an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-4 days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed.
-
Plaque Counting: Count the number of plaques in each well.
-
Titer Calculation: Calculate the viral titer in plaque-forming units per mL (PFU/mL).
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation.
Materials:
-
Microbial suspension
-
5-ALA solution
-
DCFH-DA solution (e.g., 5 µM in a suitable buffer)
-
Light source
-
Fluorometer or fluorescence microscope
Procedure:
-
Microbial Preparation: Prepare a microbial suspension as described in the viability assay protocols.
-
5-ALA Incubation and Irradiation: Treat the microbial cells with 5-ALA and light as previously described.
-
DCFH-DA Staining: After irradiation, incubate the cells with DCFH-DA in the dark for 30 minutes at 37°C.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[17]
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways in Antimicrobial 5-ALA PDT
The primary mechanism of 5-ALA PDT is the generation of ROS, which leads to oxidative damage of various cellular components. While the detailed signaling pathways in microorganisms are still under investigation, the following diagram illustrates the general mechanism and the key cellular targets.
In eukaryotic microbes like fungi, and potentially in some bacteria, ROS-induced damage, particularly to the mitochondria, can trigger programmed cell death pathways resembling apoptosis.[5][18] Studies in cancer cells have shown that 5-ALA PDT can induce various forms of cell death, including apoptosis, necrosis, and autophagy, which are mediated by complex signaling cascades involving caspases and kinases.[6][19] While the specific signaling molecules in microbes are likely different, the general principles of oxidative stress-induced cell death are expected to be conserved. Research suggests that in Candida albicans, ALA-PDT can lead to cytoplasmic degradation, nuclear condensation, and mitochondrial swelling, indicative of an apoptotic-like process.[5]
Logical Relationship of Experimental Observations
The following diagram illustrates the logical flow of experimental observations in an antimicrobial 5-ALA PDT study.
References
- 1. Antimicrobial photodynamic therapy with 5-aminolevulinic acid plus antibiotics: a promising treatment for tibial osteomyelitis caused by drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy based on 5-aminolevulinic acid and its use as an antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-Aminolevulinic Acid Photodynamic Therapy on Aspergillus fumigatus Biofilms in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Photodynamic Therapy: An Effective Alternative Approach to Control Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-aminolevulinic acid-mediated photodynamic therapy and its strain-dependent combined effect with antibiotics on Staphylococcus aureus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Effects of 5-Aminolevulinic Acid Mediated Photodynamic Therapy against Pathogenic Bacteria | Progress in Applied Microbiology [journal.whioce.com]
- 11. Frontiers | Antimicrobial photodynamic therapy: an effective alternative approach to control fungal infections [frontiersin.org]
- 12. Evaluation of anti-viral photodynamic therapy effects of different concentrations of 5-ALA using light irradiation on HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review of photodynamic therapy as an antiviral treatment: Potential guidance for dealing with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 16. Rapid Inactivation of mixed biofilms of Candida albicans and Candida tropicalis using antibacterial photodynamic therapy: Based on PAD™ Plus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
Welcome to the technical support center for the synthesis of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (N-Boc-5-aminolevulinic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Boc-Protected Product | Incomplete reaction of the starting material (5-aminolevulinic acid hydrochloride). | Ensure the reaction is stirred overnight to allow for completion. Use a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate (Boc anhydride). Maintain the pH of the reaction mixture between 9-10 during the addition of Boc anhydride to ensure the amino group is sufficiently nucleophilic. |
| Instability of the starting material or product under basic conditions. | Add the base (e.g., sodium hydroxide or potassium carbonate) solution slowly to the reaction mixture at a low temperature (0-5°C) to minimize degradation.[1] Consider a slower neutralization of the 5-aminolevulinic acid hydrochloride in the presence of the Boc anhydride to avoid high concentrations of the free base. | |
| Suboptimal solvent system. | A mixture of 1,4-dioxane and water is a commonly used and effective solvent system for Boc protection of amino acids. Ensure the starting material is fully dissolved before adding the Boc anhydride. | |
| Presence of Impurities in the Final Product | Unreacted di-tert-butyl dicarbonate or byproducts. | After acidification of the reaction mixture, extract with a nonpolar solvent like pentane or hexane to remove unreacted Boc anhydride and its byproducts before extracting the desired product with a more polar solvent like ethyl acetate. |
| Incomplete removal of the tert-butyl alcohol byproduct. | During workup, after solvent evaporation, dry the crude product under high vacuum to ensure complete removal of tert-butyl alcohol, as its presence can hinder crystallization and purification. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | If direct crystallization is challenging, purify the crude product using silica gel column chromatography. A solvent gradient of ethyl acetate in hexanes is a good starting point for elution. |
| Product co-precipitates with salts. | After acidification, ensure all salts are fully dissolved before extraction. Washing the organic extracts with brine can help remove residual water and some inorganic salts. | |
| Inconsistent Reaction Results | Variability in the quality of starting materials or reagents. | Use high-purity 5-aminolevulinic acid hydrochloride and di-tert-butyl dicarbonate. Ensure solvents are anhydrous where necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is 5-aminolevulinic acid (ALA) or its hydrochloride salt.
Q2: What are the critical parameters to control during the Boc protection step?
A2: The critical parameters are temperature, pH, and the rate of addition of reagents. The reaction should be carried out at a low temperature (0-5°C) to minimize side reactions. The pH should be maintained in the basic range (9-10) to ensure the amino group is deprotonated and nucleophilic. Slow and controlled addition of both the base and di-tert-butyl dicarbonate is crucial to maintain these conditions and avoid degradation of the starting material.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction is the self-condensation of 5-aminolevulinic acid under basic conditions. This can be minimized by the slow addition of base and ensuring the presence of the protecting agent (di-tert-butyl dicarbonate) as the free amine is generated.
Q5: What is the best method for purifying the final product?
A5: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a good option. For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Aminolevulinic Acid Hydrochloride
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
Water
-
Sodium carbonate (or another suitable base)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve 5-aminolevulinic acid hydrochloride in a mixture of 1,4-dioxane and water (1:1 v/v).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium carbonate in water to adjust the pH of the mixture to approximately 9-10. Maintain the temperature below 5°C during the addition.
-
In a separate flask, dissolve 1.1 equivalents of di-tert-butyl dicarbonate in 1,4-dioxane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled reaction mixture while stirring vigorously.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
The following table summarizes typical yields for the Boc protection of amino acids, which can serve as a benchmark for optimizing the synthesis of this compound.
| Amino Acid | Base | Solvent System | Yield (%) | Reference |
| L-Proline | 1,1,3,3-tetramethylguanidine | Dimethyl sulfoxide | 83-90 | Organic Syntheses |
| L-Phenylalanine | Sodium hydroxide | Dioxane/Water | 78-87 | Organic Syntheses |
| 2-amino-5-methoxy-5-oxopentanoic acid HCl | Potassium carbonate | Water/1,4-Dioxane | Not specified, but a subsequent step had a high yield. | Technical Disclosure Commons[1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Troubleshooting Boc Deprotection of Aminolevulinic Acid Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the Boc deprotection of aminolevulinic acid (ALA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of ALA derivatives?
The most common reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM), is a widely used method. Another common reagent is hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or methanol.
Q2: Why is it important to use anhydrous conditions for HCl-mediated deprotection?
When using HCl for deprotection, it is crucial to maintain anhydrous (water-free) conditions. The presence of water can lead to the hydrolysis of the ester group in your ALA derivative, resulting in the formation of the free acid and reducing the yield of your desired product.
Q3: What are the primary differences between using TFA and HCl for Boc deprotection?
TFA is a very strong acid that allows for rapid deprotection, often at room temperature. However, it can sometimes lead to side reactions, such as the formation of trifluoroacetylated byproducts or cleavage of acid-sensitive esters. HCl in dioxane is generally considered a milder method and can be more selective, particularly when other acid-sensitive functional groups are present in the molecule. The reaction with HCl may require longer reaction times or gentle heating.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The starting material (Boc-protected ALA derivative) will have a different Rf value than the product (the deprotected ALA derivative salt). Disappearance of the starting material spot indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is the typical work-up procedure after Boc deprotection?
After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure (e.g., using a rotary evaporator). The resulting crude product, which is the hydrochloride or trifluoroacetate salt of the ALA derivative, can then be purified. A common method is to precipitate the salt by adding a non-polar solvent like diethyl ether and then collecting the solid by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.2. Reagent degradation (e.g., old TFA or HCl solution).3. Insufficient amount of acid. | 1. Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C).2. Use fresh, high-quality reagents.3. Increase the equivalents of the acid used. |
| Low Yield | 1. Product loss during work-up.2. Side reactions (e.g., ester hydrolysis).3. Instability of the deprotected product. | 1. Minimize the number of transfer steps and ensure complete precipitation of the product salt.2. If using TFA, consider switching to a milder method like HCl in dioxane. Ensure anhydrous conditions if using HCl.3. Handle the deprotected ALA derivative promptly, as it can be less stable than the protected form. Store under inert gas at low temperatures.[1] |
| Formation of Side Products | 1. Presence of other acid-sensitive functional groups.2. Reaction with residual solvents or impurities.3. Dimerization of the deprotected ALA derivative.[2] | 1. Use milder deprotection conditions (e.g., lower concentration of acid, lower temperature, or HCl instead of TFA).2. Use high-purity, anhydrous solvents.3. Work up the reaction promptly after completion and consider purification methods like ion-exchange chromatography to separate the desired product from dimers. |
| Difficulty in Product Isolation/Purification | 1. The product salt is an oil instead of a solid.2. The product is highly soluble in the precipitation solvent.3. Co-precipitation of impurities. | 1. Try different precipitation solvents or solvent mixtures. Trituration with the solvent may induce crystallization.2. Use a different precipitation solvent or consider alternative purification methods like column chromatography on silica gel (if the free base is stable) or ion-exchange chromatography.[3][4]3. Ensure the starting material is pure before deprotection. Recrystallization of the final product may be necessary. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the Boc-protected aminolevulinic acid derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted depending on the substrate's sensitivity.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the ALA derivative as its trifluoroacetate salt.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected aminolevulinic acid derivative in anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: To the solution, add a 4 M solution of HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. This reaction may be slower than with TFA and could take several hours to overnight for completion.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Precipitation and Isolation: Add diethyl ether to the residue to precipitate the ALA derivative hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[5]
Quantitative Data Summary
The following table provides an illustrative comparison of the two common Boc deprotection methods for a generic aminolevulinic acid ester. Actual results may vary depending on the specific ALA derivative and reaction conditions.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reaction Time | 1 - 4 hours | 4 - 16 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity | Good to Excellent | Excellent |
| Key Considerations | - Fast reaction- Can cleave some sensitive esters | - Milder conditions- Requires strictly anhydrous solvent |
Disclaimer: The data in this table is representative and based on general outcomes for Boc deprotection of amino acid esters. Optimization for specific aminolevulinic acid derivatives is recommended.
Visualizations
Experimental Workflow for Boc Deprotection
Caption: General workflow for the Boc deprotection of aminolevulinic acid derivatives.
Troubleshooting Logic for Incomplete Deprotection
Caption: A logical approach to troubleshooting incomplete Boc deprotection reactions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rsc.org [rsc.org]
- 3. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions for N-Boc-5-Aminolevulinic Acid
Welcome to the technical support center for the optimization of reaction conditions for coupling N-Boc-5-aminolevulinic acid (N-Boc-5-ALA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to the conjugation of this important molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of N-Boc-5-aminolevulinic acid.
Issue: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low coupling yield is a common issue that can stem from several factors. A systematic approach is crucial for identifying the root cause.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid of N-Boc-5-ALA must be activated to react efficiently with the amine. Ensure you are using an appropriate and fresh coupling reagent. For challenging couplings, stronger reagents like HATU or HBTU are recommended over standard carbodiimides like EDC alone. Pre-activation of N-Boc-5-ALA with the coupling reagent and a base for 15-20 minutes before adding the amine can significantly improve yields.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50°C), but monitor for potential side reactions. Extending the reaction time can also help drive the reaction to completion.
-
Steric Hindrance: If the amine you are coupling to N-Boc-5-ALA is sterically hindered, the reaction rate can be significantly reduced. In such cases, using a more potent coupling reagent and increasing the reaction time and/or temperature is advisable.
-
Amine Salt Formation: If your amine starting material is a hydrochloride or trifluoroacetate salt, the acidic counterion can neutralize the base required for the coupling reaction. This can be overcome by adding an additional equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or by performing a free-basing step before the coupling reaction.
-
Issue: Presence of Side Products and Difficult Purification
-
Question: My reaction mixture shows multiple spots on TLC, and purification of the final product is challenging. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:
-
Racemization: While less of a concern for N-Boc-5-ALA itself at the coupling site, if you are coupling it to a chiral amine, racemization can be an issue. To minimize racemization, use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is recommended, especially when using carbodiimide coupling reagents. Onium salt-based reagents like HATU and HBTU inherently contain a HOAt or HOBt moiety, respectively, which helps to suppress racemization.
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. The addition of HOBt or NHS (N-hydroxysuccinimide) can trap the intermediate as a more stable active ester, minimizing N-acylurea formation.
-
Guanidinium Byproduct: With uronium/aminium-based reagents like HBTU and HATU, a side reaction can occur where the reagent reacts with the amine nucleophile, leading to the formation of a guanidinium byproduct. To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before the addition of the amine.
-
Issue: Incomplete Deprotection of the Boc Group
-
Question: After the coupling reaction, I am having trouble removing the N-Boc protecting group. What are the recommended conditions for Boc deprotection?
-
Answer: Incomplete removal of the Boc group can lead to a lower yield of the final desired product.
-
Standard Conditions: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20% to 50% TFA. The reaction is usually fast, often completing within 30 minutes to 2 hours at room temperature.
-
Troubleshooting: If you suspect incomplete deprotection, you can extend the reaction time or use a higher concentration of TFA. Ensure that your TFA and DCM are of high quality and anhydrous. For acid-sensitive substrates, using 4M HCl in dioxane is a common alternative. Monitoring the deprotection reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for N-Boc-5-aminolevulinic acid?
A1: For sterically unhindered amines, standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often sufficient. For more challenging couplings, such as with sterically hindered amines or in solid-phase peptide synthesis (SPPS), more potent onium salt-based reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and generally provide higher yields in shorter reaction times.
Q2: What is the role of additives like HOBt, HOAt, and NHS?
A2: These additives play a crucial role in improving the efficiency and reducing side reactions in amide bond formation. When used with carbodiimides, they react with the O-acylisourea intermediate to form a more stable active ester. This has two main benefits: it reduces the likelihood of racemization of chiral amines and it minimizes the formation of the N-acylurea byproduct. HOAt is generally considered more effective than HOBt in suppressing racemization. NHS is commonly used with EDC to create a stable NHS ester, which is particularly useful for bioconjugation in aqueous solutions.
Q3: What are the recommended solvents and bases for N-Boc-5-ALA coupling reactions?
A3: The choice of solvent depends on the solubility of the reactants and the type of coupling reaction. Common aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) are widely used. For bases, a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is preferred to minimize side reactions. N-methylmorpholine (NMM) is another suitable option.
Q4: How can I monitor the progress of the coupling reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For solid-phase synthesis, the Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling is complete.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Boc-5-ALA
| Coupling Reagent | Class | Relative Efficiency | Key Advantages | Potential Issues |
| EDC/NHS | Carbodiimide | Moderate | Water-soluble byproducts, cost-effective. | Slower reaction times, higher risk of racemization without additives. |
| DCC/HOBt | Carbodiimide | Moderate | Cost-effective. | Insoluble urea byproduct complicates purification. |
| HBTU | Uronium Salt | High | Fast reactions, good for SPPS. | Potential for guanidinium side reaction with the amine. |
| HATU | Uronium Salt | Very High | Highly efficient, low racemization, ideal for difficult couplings. | Higher cost, potential for guanidinium side reaction. |
| PyBOP | Phosphonium Salt | High | High efficiency, low racemization. | Byproducts can sometimes be difficult to remove. |
Table 2: Typical Reaction Conditions for N-Boc-5-ALA Coupling
| Parameter | Condition | Notes |
| N-Boc-5-ALA | 1.0 - 1.2 equivalents | |
| Amine | 1.0 equivalent | If it is a salt, add an extra equivalent of base. |
| Coupling Reagent | 1.1 - 1.5 equivalents | |
| Additive (e.g., HOBt) | 1.1 - 1.5 equivalents | |
| Base (e.g., DIPEA) | 2.0 - 4.0 equivalents | |
| Solvent | Anhydrous DMF or DCM | Ensure good solubility of all reactants. |
| Temperature | 0°C to Room Temperature | Can be gently heated (40-50°C) for slow reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling in Solution Phase
-
Preparation: Dissolve N-Boc-5-aminolevulinic acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise and stir the mixture at 0°C for 30 minutes.
-
Coupling: In a separate flask, dissolve the amine (1.0 eq.) and DIPEA (2.0 eq.) in the same anhydrous solvent. Add this solution to the activated N-Boc-5-ALA mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve N-Boc-5-aminolevulinic acid (3 eq. relative to resin loading) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated N-Boc-5-ALA solution.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization
Caption: General experimental workflow for solution-phase coupling of N-Boc-5-aminolevulinic acid.
Caption: Troubleshooting decision tree for low-yield N-Boc-5-ALA coupling reactions.
Common side reactions in the synthesis of Boc-protected amino acids.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of amino acids?
A1: The most frequently encountered side reactions include the formation of di-Boc protected amino acids, racemization of the chiral center, O-Boc protection of hydroxyl-containing amino acids, and the formation of urea or isocyanate byproducts, particularly when using certain catalysts like 4-dimethylaminopyridine (DMAP).[1][2] In the context of solid-phase peptide synthesis (SPPS), additional side reactions such as diketopiperazine (DKP) formation, aspartimide formation, and alkylation of sensitive residues during Boc deprotection are also common.[3][4]
Q2: How can I detect and quantify the side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection and quantification of side products. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[5] Mass Spectrometry (MS), often coupled with LC (LC-MS), is invaluable for identifying side products by their molecular weight. For assessing stereochemical purity and quantifying racemization, chiral HPLC or gas chromatography (GC) of diastereomeric derivatives can be employed.[6][7]
Q3: Which amino acids are particularly prone to racemization during Boc protection and subsequent coupling reactions?
A3: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton.[8][9] For cysteine, the protecting group on the thiol side chain significantly influences the degree of racemization.[8][10][11] Other residues such as Phenylalanine (Phe) and Aspartic acid (Asp) can also be prone to racemization under certain activation and coupling conditions.[9]
Q4: What is the role of scavengers during the deprotection of Boc groups?
A4: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[12][13] This cation can alkylate nucleophilic side chains of certain amino acid residues, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12] Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" these reactive cations before they can cause unwanted side reactions on the peptide.[12]
Troubleshooting Guides
Issue 1: Formation of Di-Boc Side Product
Symptom: Observation of a significant amount of a byproduct with a mass corresponding to the addition of two Boc groups to the amino acid.
Cause: This side reaction is particularly common with primary amines and is favored by the use of a large excess of Boc-anhydride ((Boc)₂O), stronger bases, and prolonged reaction times.[1][14] The initially formed mono-Boc product can be deprotonated, making it nucleophilic enough to react with a second molecule of (Boc)₂O.[14]
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of (Boc)₂O, typically in the range of 1.05-1.1 equivalents.[14]
-
Optimize Base Selection: Employ weaker, non-nucleophilic bases like sodium bicarbonate or triethylamine. Avoid strong, catalytic bases like DMAP if mono-protection is the primary goal.[14]
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity for the mono-Boc product.[1]
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.[14]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.[1]
Issue 2: Racemization of the Amino Acid
Symptom: The final product shows a loss of stereochemical purity, with the presence of the D-enantiomer.
Cause: Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can occur upon activation of the carboxyl group for peptide coupling.[9] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[9]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Avoid coupling reagents known to cause higher levels of racemization, such as carbodiimides (DCC, DIC) alone. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[6][8][15]
-
Minimize Activation Time: Pre-activation of the Boc-amino acid should be for the shortest time necessary for efficient coupling.
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base for neutralization and coupling steps.
Issue 3: Diketopiperazine (DKP) Formation in SPPS
Symptom: Significant yield loss and the presence of a truncated peptide, often missing the N-terminal dipeptide, in the final product.
Cause: DKP formation is an intramolecular cyclization of a dipeptide attached to the resin, which cleaves the dipeptide from the solid support.[3] This is particularly prevalent when Proline or Glycine is the second amino acid in the sequence.[3][16]
Troubleshooting Steps:
-
In Situ Neutralization: This is a highly effective method where the neutralization and coupling steps are combined, minimizing the time the N-terminal amine is free to initiate the cyclization.[4]
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of this resin can suppress DKP formation.
-
Dipeptide Coupling: Pre-form the problematic dipeptide in solution and then couple it to the resin, bypassing the vulnerable dipeptide-resin intermediate.[3]
-
Lower Reaction Temperature: Performing the coupling of the third amino acid at a lower temperature can reduce the rate of DKP formation.[3]
Issue 4: Alkylation of Sensitive Residues during Deprotection
Symptom: Presence of byproducts with a mass increase of +56 Da (tert-butyl group) on residues like Trp, Met, Cys, or Tyr after acidic deprotection.
Cause: The electrophilic tert-butyl cation generated during Boc cleavage attacks the nucleophilic side chains of sensitive amino acids.[12][13][17]
Troubleshooting Steps:
-
Use of Scavengers: Incorporate a scavenger or a scavenger cocktail in the deprotection reagent. The choice of scavenger depends on the sensitive residues present in the peptide.[12]
-
Optimize Deprotection Conditions: Use the mildest acidic conditions and the shortest reaction time necessary for complete Boc removal.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific amino acid, reaction conditions (reagents, solvent, temperature, time), and whether the synthesis is performed in solution or on a solid phase. The following table provides representative quantitative data to illustrate the potential impact of these side reactions.
| Side Reaction | Amino Acid/Sequence | Condition | Extent of Side Product |
| Racemization | Fmoc-L-His(Trt)-OH | Coupling with DIC/Oxyma | 1.8% D-isomer[6] |
| Fmoc-L-Cys(Trt)-OH | Coupling with uronium activation (HBTU/DIEA) | 8.0% D-isomer[10] | |
| Fmoc-L-Cys(MBom)-OH | Coupling with uronium activation (HBTU/DIEA) | 0.4% D-isomer[10] | |
| Di-Boc Formation | Primary Amines | Excess (Boc)₂O (>1.2 eq), strong base (e.g., DMAP) | Can become the major product[1][14] |
| Primary Amines | Controlled (Boc)₂O (1.05-1.1 eq), weak base (e.g., NaHCO₃) | Minimized to trace amounts[14] | |
| Aspartimide Formation | Glu-Asp(OBzl)-Gly-Thr | HF-anisole (9:1, v/v) at 0 °C | Rate constant: 73.6 x 10⁻⁶ s⁻¹[7] |
| Glu-Asp(OcHex)-Gly-Thr | HF-anisole (9:1, v/v) at 0 °C | ~3 times slower than OBzl ester[7] | |
| Glu-Asp(OBzl)-Gly-Thr | Diisopropylethylamine treatment for 24h | 170-fold higher than OcHex ester[7] | |
| Diketopiperazine (DKP) Formation | Proline at 2nd position | Fmoc-SPPS | Can lead to >50% yield loss[18] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.5 equivalents) and stir until the amino acid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
Protocol 2: Minimizing Di-Boc Formation for Primary Amines
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) to the solution at room temperature. No external base is added.
-
Reaction: Stir the mixture at room temperature and monitor closely by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for common side reactions in Boc-amino acid synthesis.
Caption: Reaction pathway for the formation of the di-Boc side product.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (N-Boc-5-aminolevulinic acid).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My purified product is an oil and will not solidify. How can I induce crystallization?
A1: The oily nature of many Boc-protected amino acids is a frequent challenge, often due to residual solvents or impurities that inhibit crystal lattice formation.[1] Here are several strategies to induce solidification:
-
Complete Solvent Removal: Ensure all solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C).[2]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, but impurities are soluble.[2] Suitable solvents for trituration include hexanes or diethyl ether.[2] This process can help remove impurities and promote the formation of a solid.
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[1] The seeded oil can be left to stand at room temperature or in a refrigerator to facilitate crystal growth.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy.[1] Gentle warming to redissolve any precipitate followed by slow cooling can promote the formation of crystals.[1]
Q2: I'm observing low yield after recrystallization. What are the possible causes and solutions?
A2: Low recovery after recrystallization can be frustrating. Here are some common causes and how to address them:
-
Excessive Solvent: Using too much of the "good" solvent will keep a significant portion of the product dissolved, even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.[1] Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[1]
-
Inappropriate Solvent System: The chosen solvent pair may not be optimal for your compound. Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[1]
Q3: My column chromatography separation is poor, and I'm getting co-elution of impurities. How can I improve the separation?
A3: Achieving good separation during column chromatography requires careful optimization of the mobile phase.
-
Solvent System Gradient: For Boc-protected amino acids, a gradient of ethyl acetate in hexanes is a common starting point. Begin with a low polarity mixture and gradually increase the polarity to elute your compound.[2]
-
Mobile Phase Additives: For acidic compounds like this one, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2]
-
Alternative Solvent Systems: If separation remains poor, consider switching to a different solvent system, such as a dichloromethane/methanol gradient.[2]
Frequently Asked Questions (FAQs)
What are the most likely impurities in a synthesis of this compound?
While specific impurities will depend on the synthetic route, common impurities in Boc-protection reactions can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 5-aminolevulinic acid.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess (Boc)₂O and its breakdown products may be present.
-
Side-reaction products: Although the Boc group is generally stable, side reactions can occur. For instance, if a base like DMAP is used as a catalyst with starting materials containing hydroxyl groups, these can also be protected with a Boc group over extended reaction times.[2]
What is a reliable method for removing unreacted starting material and (Boc)₂O?
An acidic wash during the workup is effective. After the reaction, the mixture can be dissolved in an organic solvent like ethyl acetate and washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine-containing starting material. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will remove excess (Boc)₂O and any acidic byproducts.[2]
Is this compound stable to acidic conditions?
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions.[3] Purification steps should ideally avoid strongly acidic environments to prevent premature deprotection. If acidic conditions are necessary, they should be mild and the exposure time should be minimized.
Quantitative Data
| Purification Step | Recovery Rate | Purity |
| Ion-Exchange Chromatography (IEC) | 92% | Not specified |
| Crystallization from Acetone | Not specified | ~50% |
Data adapted from a study on the purification of 5-aminolevulinic acid.[4]
Experimental Protocols
Protocol 1: General Recrystallization of a Boc-Protected Amino Acid
This protocol provides a general procedure for the recrystallization of Boc-protected amino acids that present as oils or solids requiring further purification.
-
Solvent Selection: Choose a "good" solvent in which the compound is soluble when hot and a "poor" solvent (anti-solvent) in which it is insoluble. Common pairs include ethyl acetate/hexanes and ethanol/water.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to fully dissolve the compound with stirring.
-
Addition of Anti-solvent: Slowly add the "poor" solvent dropwise at room temperature with continuous stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in a refrigerator or an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
For Boc-protected amino acids that are persistently oily and difficult to crystallize, forming a dicyclohexylamine (DCHA) salt can be an effective method to obtain a stable, crystalline solid.[5]
-
Salt Formation: Dissolve the crude oily Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine while stirring.
-
Continue stirring until a solid precipitate forms. This may occur immediately or require some time.
-
Isolation of the Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary.
-
Liberation of the Free Acid: To recover the purified Boc-amino acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic suspension with a dilute acid solution (e.g., 5% citric acid or dilute HCl) to remove the dicyclohexylamine.[5]
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[5]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for an oily product.
References
Stability and storage conditions for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid.
This technical support center provides guidance on the stability and storage of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry environment. Recommended storage temperatures are between 2-8°C, with some suppliers recommending storage at -20°C for optimal stability.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of the compound are less stable than the solid form. If you need to store solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than a day. The stability of the compound in solution is highly dependent on the solvent and pH.
Q3: Is this compound sensitive to light?
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This results in the formation of 5-aminolevulinic acid, carbon dioxide, and isobutylene.
Q5: Can the 5-aminolevulinic acid core of the molecule also degrade?
A5: Yes. If the Boc protecting group is cleaved, the resulting 5-aminolevulinic acid can undergo degradation, especially under neutral to alkaline conditions. It is known to dimerize and subsequently oxidize to form pyrazine derivatives.
Troubleshooting Guides
Issue 1: I suspect my solid compound has degraded.
-
Symptom: The appearance of the solid has changed (e.g., color change, clumping), or you are observing unexpected results in your experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any obvious changes in the physical appearance of the compound.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent. Incomplete dissolution or the presence of particulates may indicate degradation.
-
Analytical Characterization: If you have the capability, re-characterize the compound using techniques like ¹H NMR, LC-MS, or melting point analysis to check for impurities or a shift in expected values.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, sealed container).
-
Issue 2: My experimental results are inconsistent when using a stock solution.
-
Symptom: Variability in experimental outcomes, loss of biological activity, or the appearance of unexpected peaks in analytical chromatograms.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for critical experiments.
-
Check Solution pH: The Boc group is labile to acid. Ensure your solvent and any additives do not create an acidic environment.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential degradation.
-
Storage of Solution: If you must store a solution, keep it at -20°C or below for a very limited time and protect it from light. Perform a small-scale test to see if the stored solution gives comparable results to a freshly prepared one.
-
Stability and Storage Data
Table 1: Recommended Storage Conditions
| Form | Temperature | Conditions |
| Solid | 2-8°C or -20°C | Tightly sealed container, desiccated |
| Solution | -20°C | Short-term storage only (ideally < 24 hours), protect from light |
Table 2: Factors Affecting Stability
| Factor | Effect | Recommendation |
| Acidic pH | Promotes cleavage of the Boc protecting group. | Avoid acidic conditions. Use neutral or slightly basic buffers if necessary for your experiment. |
| Elevated Temperature | Can accelerate the degradation of both the Boc group and the core molecule. | Store at recommended cool temperatures. Avoid repeated freeze-thaw cycles. |
| Moisture | Can facilitate hydrolysis of the compound. | Store solid compound in a desiccated environment. Use anhydrous solvents for preparing solutions. |
| Light | Potential for photodegradation due to the 5-aminolevulinic acid core. | Protect from light by using amber vials or storing in the dark. |
| Oxidizing Agents | The core molecule may be susceptible to oxidation. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol: General Procedure for Assessing Compound Stability by HPLC
This protocol provides a general framework for monitoring the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a buffer of a specific pH) to a known concentration.
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into several vials.
-
Expose the aliquots to various stress conditions (e.g., different temperatures, pH values, light exposure).
-
Include a control sample stored under ideal conditions (e.g., -20°C in the dark).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition and the control.
-
If necessary, quench any ongoing degradation by diluting the sample in the mobile phase and storing it at a low temperature until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another modifier) and acetonitrile is commonly used for similar compounds.
-
Detection: UV detection at an appropriate wavelength (e.g., around 210 nm) or mass spectrometry (MS) for more specific detection.
-
Injection: Inject a consistent volume of each sample.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Key factors that can lead to the degradation of the compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
How to prevent the cleavage of Fmoc group during reactions with NHBoc.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, particularly in the context of solid-phase peptide synthesis (SPPS) utilizing tert-butoxycarbonyl (Boc) for side-chain protection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using Fmoc and Boc protecting groups together in peptide synthesis?
The simultaneous use of Fmoc for Nα-amino protection and Boc for side-chain protection is based on the principle of orthogonality .[1] Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[1][2]
-
Fmoc Group: Is base-labile and is selectively removed using a mild base, typically a solution of piperidine in DMF.[3][4]
-
Boc Group: Is acid-labile and is removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[][6]
This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the iterative deprotection of the Nα-terminus for peptide chain elongation while the side-chain protecting groups (like Boc) remain intact.[3][6]
Q2: Under what conditions is the Fmoc group typically cleaved?
The Fmoc group is cleaved under mild basic conditions through a β-elimination mechanism.[3][7] The most common reagent is a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8] Other amine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often in combination with piperidine, for more efficient removal, though they can increase the risk of side reactions.[6]
Q3: Is the Boc group on an amino acid side chain (e.g., in Fmoc-Lys(Boc)-OH) expected to cause Nα-Fmoc cleavage?
No, under standard and properly controlled SPPS conditions, the Boc group on an amino acid side chain is chemically stable and will not cause the cleavage of the Nα-Fmoc group.[9] The two groups are orthogonal.[10] If you are observing unexpected Fmoc cleavage, the cause is almost certainly related to unintended exposure to basic conditions rather than a direct reaction with the Boc group itself.
Troubleshooting Guide: Preventing Unexpected Fmoc Cleavage
Premature cleavage of the Nα-Fmoc group is a common issue that leads to the formation of deletion sequences and other impurities, significantly reducing the yield and purity of the final peptide. This guide addresses the most frequent causes and their solutions.
Issue: Loss of Nα-Fmoc group during or after the coupling of an Fmoc-amino acid with a Boc-protected side chain.
Symptoms:
-
Detection of peptide sequences missing one or more amino acids (deletion sequences) by mass spectrometry.[11]
-
A positive Kaiser test (or other amine test) on resin beads after a coupling step, indicating the presence of unreacted primary amines.[11]
Q4: Can residual base from the previous deprotection step cause premature cleavage?
Answer: Yes, this is one of the most common causes. If the piperidine solution from the previous Fmoc deprotection step is not completely removed, the residual base will continue to cleave the Fmoc group of the newly coupled amino acid.
Solution:
-
Implement a Rigorous Washing Protocol: After the Fmoc deprotection step, the resin must be washed extensively with DMF to ensure all traces of piperidine and the dibenzofulvene-piperidine adduct are removed.[3] A typical robust wash cycle involves 5 to 7 washes with DMF.
-
Verify Complete Removal: Before proceeding to the coupling step, you can perform a simple chloranil test on a small sample of the DMF wash solution to ensure no secondary amines (piperidine) are present.
Q5: Can the basicity of the coupling reaction mixture affect Fmoc stability?
Answer: Yes. Many standard coupling protocols use a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA or DIEA), to neutralize the protonated amine on the resin and to facilitate the activation of the incoming amino acid.[12] While DIPEA is a weaker base than piperidine, prolonged exposure or excessive amounts can lead to slow cleavage of the Fmoc group.
Solution:
-
Minimize Base Concentration: Use the minimum amount of DIPEA required for the reaction, typically 2 equivalents relative to the amino acid.
-
Use Pre-activation: Pre-activate the Fmoc-amino acid with the coupling reagent (e.g., HATU, HBTU) for 1-2 minutes before adding it to the resin.[11] This reduces the time the resin is exposed to free base.
-
Choose pH-Neutral Coupling Reagents: Consider using coupling reagents that do not require an external base, although options may be limited and sequence-dependent.
Q6: Does the purity of solvents, particularly DMF, play a role in Fmoc stability?
Answer: Absolutely. DMF can degrade over time to produce dimethylamine and formic acid. Dimethylamine is a secondary amine and, like piperidine, can cleave the Fmoc group.
Solution:
-
Use High-Purity Solvents: Always use high-purity, peptide-synthesis-grade DMF that is specified as amine-free.[11]
-
Fresh Solvents: Use freshly opened bottles of DMF whenever possible. Avoid using DMF from bottles that have been open for an extended period.
-
Proper Storage: Store DMF under an inert atmosphere (nitrogen or argon) to minimize degradation.
Data Presentation & Protocols
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Deprotection Time | Key Considerations |
| Piperidine | 20% in DMF | 2 x 5-10 min | Standard reagent; effective and well-documented. Requires thorough washing to remove.[8] |
| DBU / Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x 2-5 min | Much faster deprotection.[6][8] Increases risk of aspartimide formation and other side reactions.[6] Should be used with caution. |
| Piperazine | 20-40% in DMF | Slower than piperidine | A weaker base shown to reduce aspartimide formation compared to piperidine.[13] |
Experimental Protocols
Protocol 1: Standard Protocol for Fmoc Deprotection and Washing
This protocol is designed to ensure the complete removal of the Fmoc group and the deprotection reagents.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[3]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[8] Agitate for 3 minutes.
-
Drain and Repeat: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]
-
Thorough Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 cycles, using approx. 10 mL per gram of resin for each wash). Ensure the resin is fully suspended during each wash.[3]
-
Proceed to Coupling: After the final wash and draining, the resin is ready for the amino acid coupling step.
Protocol 2: Amino Acid Coupling with Pre-activation to Minimize Base Exposure
This protocol minimizes the time the peptide-resin is exposed to basic conditions during coupling.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[11]
-
Activate: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[11]
-
Couple to Resin: Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next synthesis cycle.[11]
Visualizations
Caption: The principle of orthogonal protection in Fmoc/tBu peptide synthesis.
Caption: A typical workflow for one cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: The E1cB mechanism for Fmoc group cleavage initiated by a base like piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Improving the Solubility of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid for in vitro assays. Given the limited publicly available solubility data for this specific compound, this guide synthesizes information from structurally similar molecules and established principles of formulation science.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Due to the presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group, this compound is expected to have low solubility in aqueous solutions at neutral pH. The carboxylic acid moiety suggests that its solubility will be pH-dependent. Like other N-Boc protected amino acids, it is anticipated to be more soluble in polar aprotic organic solvents.
Q2: Which organic solvents are recommended for preparing a stock solution?
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the primary recommended solvents for preparing high-concentration stock solutions.[1][2] Ethanol may also be a viable option. It is crucial to use anhydrous-grade solvents to prevent potential hydrolysis of the compound.
Q3: How does pH influence the solubility of this compound in aqueous media?
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[2] Here are several strategies to address this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2]
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility more effectively.[2]
-
Gentle warming and vortexing: Pre-warming the aqueous buffer to 37°C and vortexing while adding the DMSO stock can facilitate better dispersion.[2]
-
Slower addition: Add the stock solution dropwise to the vortexing aqueous buffer.
-
pH adjustment of the aqueous buffer: Preparing the buffer at a pH above the compound's pKa (e.g., pH 7.4 or higher) can increase its aqueous solubility.
Q5: What is the stability of this compound in solution?
While specific stability data for the N-Boc protected form is unavailable, the parent compound, 5-aminolevulinic acid (5-ALA), is known to be unstable in aqueous solutions at physiological pH but is stable at a pH below 5.[5][6][7][8] It is advisable to prepare fresh aqueous working solutions from a frozen organic stock solution for each experiment. Stock solutions in anhydrous DMSO, when stored properly at -20°C or -80°C, are generally stable for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | - Increase the solvent volume. - Gently warm the solution (e.g., 37°C water bath). - Use sonication to aid dissolution.[9] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's aqueous solubility limit is exceeded. | - Lower the final concentration of the compound. - Increase the pH of the aqueous buffer. - Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer.[10] |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of the supersaturated solution. | - This indicates kinetic solubility was initially achieved but is not thermodynamically stable. - Use the solution immediately after preparation. - Consider using solubility-enhancing excipients like cyclodextrins. |
| Inconsistent results between experiments. | Variability in solution preparation. | - Standardize the protocol for preparing solutions (e.g., temperature, mixing speed, order of addition). - Prepare fresh working solutions for each experiment. |
| Toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: This data is estimated based on the properties of structurally similar compounds, such as other N-Boc protected amino acids, and should be experimentally verified.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[1] |
| DMF | High | An alternative to DMSO for stock solutions.[11] |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Methanol | Moderate | |
| Water (pH < 4) | Low | The compound is protonated and less polar. |
| PBS (pH 7.4) | Very Low | Partial deprotonation may slightly increase solubility. |
| Basic Buffer (pH > 8) | Moderate | Increased solubility due to the formation of the carboxylate salt. |
Table 2: Recommended Starting Concentrations for Solubility Testing
| Solvent | Suggested Starting Concentration |
| DMSO | 10 - 50 mM |
| DMF | 10 - 50 mM |
| Ethanol | 1 - 10 mg/mL |
| Aqueous Buffers | 0.1 - 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
If necessary, sonicate the solution in a bath sonicator for 5-15 minutes until the solution is clear.[9]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the high-concentration DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
Vortex the aqueous buffer and, while vortexing, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is at a non-toxic level for the cells being used (typically ≤ 0.5%).[2]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration or modify the formulation.
-
Use the freshly prepared working solution immediately.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. N-Boc-L-glutamic acid 1-tert-butyl ester, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
Technical Support Center: Analytical Methods for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
Welcome to the technical support center for the analysis of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (Boc-AOP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities that can be present in this compound?
A1: Impurities in this compound can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These can arise from the starting materials, by-products of the synthesis, or degradation of the final product.[1] For Boc-protected amino acids, potential organic impurities include:
-
Unreacted starting materials: Such as 5-aminolevulinic acid.
-
Di-Boc species: Where a second Boc group is attached.
-
tert-Butyl ester: Formed by the reaction of the carboxylic acid with a source of tert-butyl cation.[2]
-
Degradation products: Resulting from hydrolysis, oxidation, or thermal stress.[3][4]
-
-
Inorganic Impurities: These may include reagents, catalysts, and salts used during the synthesis and purification process.[1]
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities. A stability-indicating HPLC method can separate the main compound from its degradation products and process-related impurities.[4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the main compound and its impurities. Both ¹H and ¹³C NMR provide detailed structural information.[10]
-
Inductively Coupled Plasma (ICP) Analysis: This technique is used for the detection and quantification of inorganic and elemental impurities.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Poor peak shape or resolution in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For polar compounds like Boc-AOP, a C18 column is a common starting point.[1] Consider experimenting with different column chemistries, such as those with polar end-capping or phenyl-hexyl phases, to improve peak shape. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with a buffer or acid modifier). A common mobile phase for related compounds is a mixture of acetonitrile and water with 0.1% formic or trifluoroacetic acid to improve peak shape and ionization in MS.[8] |
| Inadequate pH of the Mobile Phase | The carboxylic acid moiety in Boc-AOP is ionizable. Adjusting the pH of the mobile phase away from the pKa of the analyte can significantly improve peak shape. A lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, leading to better retention and sharper peaks on a reversed-phase column. |
| Column Overload | Injecting too concentrated a sample can lead to broad, tailing peaks. Reduce the injection volume or dilute the sample. |
| Column Degradation | If performance degrades over time, the column may be contaminated or worn out. Flush the column with a strong solvent or replace it. |
Issue: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump performance. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Sample Preparation and Handling
Issue: Sample degradation during analysis.
| Potential Cause | Troubleshooting Step |
| Instability in Solution | 5-Aminolevulinic acid, the precursor to Boc-AOP, is known to be unstable in aqueous solutions at neutral or alkaline pH, leading to the formation of pyrazine derivatives.[3] It is plausible that Boc-AOP exhibits similar instability. Prepare samples fresh and keep them in an autosampler at a low temperature (e.g., 4°C). Adjusting the sample diluent to a slightly acidic pH may improve stability.[3] |
| Light Sensitivity | Conduct sample preparation and analysis under reduced light conditions or use amber vials to minimize photodegradation. |
Experimental Protocols
General HPLC Method for Purity Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with an equivalent amount of NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of HCl before injection. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for a specified time. |
| Thermal Degradation | Expose the solid sample to dry heat (e.g., 80°C) for a specified time. Dissolve the stressed sample for analysis. |
| Photodegradation | Expose the sample (solid and in solution) to light according to ICH Q1B guidelines. |
Visualizations
Caption: General workflow for impurity analysis of Boc-AOP.
Caption: Classification of potential impurities in Boc-AOP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. catalog.journals4promo.com [catalog.journals4promo.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Strategies to minimize decomposition of allylic alcohols during oxidation.
Technical Support Center: Oxidation of Allylic Alcohols
This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize decomposition and other side reactions during the oxidation of allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the oxidation of allylic alcohols?
A1: The primary challenges in allylic alcohol oxidation are preventing decomposition and achieving high selectivity. Common side reactions include:
-
Over-oxidation: Primary allylic alcohols can be further oxidized from the aldehyde to the corresponding carboxylic acid, especially with strong, aqueous oxidants like Jones reagent (chromic acid).[1]
-
Double Bond Isomerization: The position of the carbon-carbon double bond can shift under certain reaction conditions, leading to a mixture of isomeric products.[1] This is a known issue with some iron carbonyl complexes.
-
Epoxidation: The double bond is susceptible to oxidation by certain reagents, particularly those containing peroxy groups, forming an epoxide instead of the desired carbonyl.[1]
-
Rearrangement Reactions: Some reagents or conditions can promote oxidative rearrangements, leading to structurally different products.[1] For instance, TEMPO in the presence of NaIO₄ on silica gel can cause a rearrangement of tertiary allylic alcohols.[2]
-
Combustion: On some catalytic surfaces, like gold, complete oxidation to combustion products can occur alongside the desired partial oxidation, depending on the surface oxidant species (oxygen adatoms vs. hydroxyls).[3]
Q2: Which oxidizing agents are best for selective oxidation of allylic alcohols?
A2: The choice of reagent is critical for selectivity. Mild and selective oxidants are generally preferred.
-
Manganese Dioxide (MnO₂): This is a classic and widely used reagent for the selective oxidation of allylic and benzylic alcohols.[4][5][6] It operates under mild, neutral conditions and typically does not affect saturated alcohols or isomerize double bonds.[4][5] However, it often requires a large excess of the reagent and proper activation for reproducible results.[5][7]
-
Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that works well for converting primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature.[6][8][9] It is known for its high functional group tolerance.[8]
-
TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical used as a catalyst with a co-oxidant. It is highly selective for primary alcohols and particularly reactive with allylic alcohols.[10][11] Copper/TEMPO systems are often used for selective aerobic oxidations.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[6][12][13][14] It is highly efficient for producing aldehydes without over-oxidation but produces foul-smelling dimethyl sulfide as a byproduct.[6][14]
-
Pyridinium Chlorochromate (PCC): PCC is a mild oxidant that converts primary allylic alcohols to α,β-unsaturated aldehydes under anhydrous conditions, preventing over-oxidation to the carboxylic acid.[15][16] It is slightly acidic but can be buffered.[17]
Q3: How can I prevent over-oxidation to a carboxylic acid?
A3: Over-oxidation is a common issue with primary allylic alcohols. To prevent it:
-
Use a Mild Oxidant: Choose reagents known to stop at the aldehyde stage, such as MnO₂, DMP, PCC, or Swern conditions.[1][13] Strong oxidants like Jones reagent should be avoided unless the carboxylic acid is the desired product.[1]
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then easily oxidized to the carboxylic acid.[1][18] Using anhydrous solvents like dichloromethane (DCM) with reagents like PCC or DMP is crucial.[6][8][16]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize the risk of the product reacting further.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Oxidant: MnO₂ may be insufficiently activated; other reagents may be old or improperly stored.[1] 2. Insufficient Reagent: A low molar ratio of oxidant to substrate, especially for heterogeneous reagents like MnO₂.[1][5] 3. Sub-optimal Temperature: The reaction may be too cold to proceed at a practical rate.[1] | 1. Use a fresh batch of oxidant. Activate MnO₂ by heating at 100–200 °C for several hours.[4] 2. Increase the equivalents of the oxidizing agent. For MnO₂, a 5- to 10-fold excess is common.[5] 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[1] |
| Formation of a Complex Mixture | 1. Over-oxidation: The desired aldehyde is being converted to a carboxylic acid.[1] 2. Double Bond Isomerization: The double bond is migrating under the reaction conditions.[1][19] 3. Decomposition: The starting material or product is unstable under the reaction conditions. | 1. Switch to a milder, more selective oxidant (e.g., MnO₂, DMP).[1] 2. Choose an oxidant known to preserve double-bond stereochemistry, such as MnO₂.[5] Avoid conditions or reagents known to cause isomerization. 3. Use milder conditions (e.g., lower temperature for Swern oxidation) or a less aggressive reagent.[14] |
| Formation of Carboxylic Acid (Over-oxidation) | 1. Oxidant is too strong: Reagents like Jones reagent (chromic acid) readily oxidize primary alcohols and aldehydes to carboxylic acids.[1] 2. Presence of Water: Water facilitates the formation of the aldehyde hydrate, which is prone to further oxidation.[1][18] | 1. Use a mild, anhydrous oxidant like PCC, DMP, or Swern reagents.[13][16] 2. Ensure all glassware is dry and use anhydrous solvents. |
| Reaction is Very Slow | 1. Reagent Choice: Some selective reagents, like MnO₂, are known to have slow reaction rates.[7] 2. Poor Reagent Activity: The MnO₂ may not be sufficiently activated.[7] | 1. Consider a faster alternative like Dess-Martin periodinane, which often completes reactions in a few hours at room temperature.[8] 2. Ensure MnO₂ is properly activated before use.[4] Alternatively, increase the amount of MnO₂ used.[5] |
Quantitative Data: Comparison of Oxidizing Agents
The following table summarizes the performance of various common oxidants for allylic alcohols, providing a comparative overview of typical reaction conditions and yields.
| Oxidant System | Substrate Example | Conditions | Yield (%) | Reference |
| MnO₂ | Cinnamyl Alcohol | CHCl₃, 60 °C, 12 h | High (not specified) | [20] |
| MnO₂ | Geraniol / Nerol | Not specified | High (not specified) | [5] |
| Dess-Martin Periodinane | 2-Methylene-4-(trimethylsilyl)but-3-yn-1-ol | CH₂Cl₂, 0 °C | High (not specified) | [21] |
| PCC | Geraniol | CH₂Cl₂, NaOAc buffer | ~85 | [17] |
| Jones Reagent (CrO₃) | Cinnamyl Alcohol | Acetone | 84 | [19] |
| Jones Reagent (CrO₃) | Geraniol / Nerol | Acetone | 91 / 84 | [19] |
| Cu(OAc)₂ / TEMPO / Et₂NH | p-Methylbenzyl alcohol | O₂ balloon, 25 °C, 12 h | 60 (conversion) | |
| CHDFe(CO)₃ / Me₃NO | Cinnamyl Alcohol | Benzene, rt, 10 h | 95 |
Experimental Protocols
Protocol 1: General Procedure for Oxidation with Activated MnO₂
This protocol is adapted from literature procedures.[4][20]
-
Activation of MnO₂: Commercially available manganese dioxide is activated by heating in an oven at 100–200 °C for several hours under vacuum and then cooling in a desiccator before use.
-
Reaction Setup: To a solution of the allylic alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or ether, ~10-20 mL per gram of substrate), add activated MnO₂ (5-10 eq. by weight).
-
Reaction: Stir the resulting suspension vigorously at room temperature or gentle reflux (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours). If the reaction stalls, an additional portion of activated MnO₂ may be added.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from literature procedures.[8][21]
-
Reaction Setup: Dissolve the allylic alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, ~10 volumes) in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of DMP: Add Dess-Martin periodinane (1.1–1.3 eq.) to the solution in one portion at room temperature or 0 °C.[21]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides and Workflows
Caption: Troubleshooting workflow for allylic alcohol oxidation experiments.
Caption: Common reaction pathways in allylic alcohol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control of selectivity in allylic alcohol oxidation on gold surfaces: the role of oxygen adatoms and hydroxyl species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. TEMPO [organic-chemistry.org]
- 11. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. sltchemicals.com [sltchemicals.com]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 19. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 20. Manganese Dioxide [commonorganicchemistry.com]
- 21. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid with other ALA esters.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various 5-aminolevulinic acid (ALA) esters as prodrugs for the photosensitizer Protoporphyrin IX (PpIX) in the context of photodynamic therapy (PDT). While direct experimental data on 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid for this application is not currently available in the public domain, this guide will compare well-studied ALA esters and provide a theoretical evaluation of a Boc-protected ALA derivative based on established chemical principles.
Introduction to ALA and its Esters in PDT
5-Aminolevulinic acid (ALA) is a natural precursor in the heme biosynthesis pathway.[1] Exogenous administration of ALA can lead to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[1] This selective accumulation forms the basis of ALA-based photodynamic therapy, where light of a specific wavelength is used to activate PpIX, generating reactive oxygen species that induce cell death.[1]
However, the clinical efficacy of ALA is often limited by its hydrophilic nature, which restricts its penetration across cell membranes.[2] To overcome this limitation, various lipophilic ester prodrugs of ALA have been developed. These esters can more readily diffuse across cell membranes and are then intracellularly hydrolyzed by esterases to release ALA, thereby increasing the intracellular concentration of the prodrug and subsequent PpIX accumulation.[2]
This guide will compare the efficacy of several linear and branched-chain ALA esters and discuss the potential of a tert-Butoxycarbonyl (Boc) protected ALA derivative as a novel prodrug candidate.
Quantitative Comparison of ALA Ester Efficacy
The following table summarizes key quantitative data from various in vitro studies, comparing the efficacy of different ALA esters in terms of PpIX production and phototoxicity.
| Compound | Cell Line | Optimal Concentration for Max PpIX | Relative PpIX Production (Compared to ALA) | Phototoxicity (LD50) | Reference |
| 5-ALA | B-16 Murine Melanoma | 0.3 mM | 1.0 | - | [2] |
| Hexyl-ALA (h-ALA) | B-16 Murine Melanoma | 0.075 mM | Higher than 5-ALA at lower concentrations | Lower dose required than 5-ALA | [2] |
| Octyl-ALA (o-ALA) | B-16 Murine Melanoma | 0.1 mM | Similar to h-ALA | Lower dose required than 5-ALA | [2] |
| Decyl-ALA (d-ALA) | B-16 Murine Melanoma | 0.075 mM | - | - | [2] |
| 5-ALA | C6 Glioma | 100 µg/mL | 1.0 | 45 µg/mL | [1] |
| ALA-n-pentyl ester | C6 Glioma | 10 µg/mL | Similar to 5-ALA at 10x lower concentration | 4 µg/mL | [1] |
| R,S-ALA-2-(hydroxymethyl) tetrahydrofuranyl ester | C6 Glioma | 10 µg/mL | Similar to 5-ALA at 10x lower concentration | 8 µg/mL | [1] |
Theoretical Evaluation of this compound (Boc-ALA)
While direct experimental data for the use of Boc-ALA as a PDT prodrug is lacking, we can infer its potential properties based on the chemistry of the Boc protecting group.
-
Lipophilicity: The tert-butoxycarbonyl group is significantly more lipophilic than a simple ester group. This increased lipophilicity would likely enhance the ability of Boc-ALA to passively diffuse across cell membranes, potentially leading to higher intracellular concentrations compared to ALA and even some of its shorter-chain esters.
-
Stability: The Boc group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[3] Intracellular environments, particularly within endosomes and lysosomes, are acidic. This suggests that once inside the cell, the Boc group could be cleaved to release ALA.
-
Enzymatic Cleavage: While the primary mechanism for Boc group removal is acid-catalyzed hydrolysis, some esterases have been shown to cleave tert-butyl esters, albeit generally less efficiently than simpler alkyl esters.[4] The efficiency of enzymatic cleavage of the Boc-amino group within the cellular environment would be a critical determinant of its efficacy as a prodrug.
Potential Advantages:
-
Enhanced cellular uptake due to increased lipophilicity.
-
Potentially tunable release of ALA based on the acidic microenvironment of tumor cells.
Potential Disadvantages:
-
The stability of the Boc group might be too high, leading to inefficient release of ALA within the target cells.
-
The bulky nature of the Boc group could hinder recognition and cleavage by intracellular enzymes.
-
The byproducts of Boc cleavage (isobutylene and carbon dioxide) could have unforeseen effects on cellular processes.
Further experimental investigation is required to validate these theoretical considerations and determine the actual efficacy of Boc-ALA as a PDT prodrug.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Metabolic pathway of ALA esters to Protoporphyrin IX.
Caption: Experimental workflow for efficacy evaluation.
Experimental Protocols
Protoporphyrin IX (PpIX) Quantification by Fluorescence Spectroscopy
Objective: To quantify the intracellular accumulation of PpIX following incubation with ALA esters.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
ALA ester compounds
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1% SDS solution)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 96-well) at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the ALA ester. Incubate the cells for a specified period (e.g., 4, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. Include a negative control (no ALA ester) and a positive control (a known efficient ALA ester).
-
Cell Lysis: After incubation, remove the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.
-
Fluorescence Measurement: Transfer the cell lysates to a suitable microplate. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence intensity to the total protein concentration of each sample to account for variations in cell number.
Phototoxicity Assessment by MTT Assay
Objective: To determine the cell viability after treatment with ALA esters and light exposure.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
ALA ester compounds
-
Light source with a specific wavelength for PpIX activation (e.g., 635 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the PpIX quantification protocol.
-
Light Exposure: After incubation with the ALA ester, wash the cells with PBS and replace it with fresh culture medium. Expose the cells to light of the appropriate wavelength and dose. Keep a set of plates in the dark as a control for "dark toxicity."
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the LD50 (the concentration of the compound that causes 50% cell death) for each ALA ester.
Conclusion
The esterification of 5-aminolevulinic acid is a proven strategy to enhance its cellular uptake and, consequently, its efficacy in photodynamic therapy. Linear and branched-chain alkyl esters have demonstrated significant improvements in PpIX accumulation and phototoxicity compared to the parent ALA molecule. While this compound presents an intriguing theoretical advantage due to its high lipophilicity, its practical application as a PDT prodrug remains to be experimentally validated. Key factors to investigate include its stability in biological media and the efficiency of intracellular cleavage to release active ALA. The experimental protocols provided in this guide offer a standardized approach for the evaluation and comparison of novel ALA derivatives. Further research into innovative prodrug strategies, including the exploration of different protecting groups and delivery systems, holds the potential to further optimize ALA-based photodynamic therapy.
References
- 1. In vitro fluorescence, toxicity and phototoxicity induced by delta-aminolevulinic acid (ALA) or ALA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Utility of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, also known as N-Boc-5-aminolevulinic acid, and its alternatives in two primary research applications: solid-phase peptide synthesis (SPPS) and photodynamic therapy (PDT). The performance of this compound is evaluated based on experimental data from peer-reviewed literature, offering insights into its efficacy and potential advantages.
Section 1: Application in Solid-Phase Peptide Synthesis (SPPS)
The tert-butoxycarbonyl (Boc) protecting group is a foundational tool in SPPS, a technique central to the creation of synthetic peptides for research and therapeutic development. This compound serves as a protected building block in this process. The primary alternative to the Boc-protection strategy is the use of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids.
Comparative Analysis: Boc-SPPS vs. Fmoc-SPPS
The choice between Boc and Fmoc protecting groups significantly influences the efficiency, yield, and purity of the synthesized peptide.[1] The fundamental difference lies in their chemical lability; the Boc group is removed by acid, while the Fmoc group is removed by a base.[][3]
| Parameter | Boc-Protected Amino Acids (e.g., this compound) | Fmoc-Protected Amino Acids |
| Deprotection Conditions | Requires strong acid (e.g., Trifluoroacetic acid - TFA) for removal.[1] | Removed by mild base (e.g., Piperidine).[] |
| Peptide Yield | Can be advantageous for long or complex peptides prone to aggregation.[4] | Generally high coupling yields, often exceeding 99%.[] |
| Peptide Purity | Repeated acid treatment can sometimes lead to side reactions.[6] | Milder conditions can lead to higher purity of the crude product.[4] |
| Compatibility | Suitable for peptides sensitive to basic conditions. | Preferred for acid-sensitive peptide sequences and modifications like phosphorylation or glycosylation.[][6] |
| Automation | Less commonly used in modern automated synthesizers. | The dominant strategy for automated solid-phase peptide synthesis.[6] |
Key Insights: While Fmoc-SPPS has become the more widely adopted method due to its milder deprotection conditions and compatibility with a broader range of peptide modifications, Boc-SPPS remains a valuable strategy, particularly for synthesizing long or hydrophobic peptides where aggregation can be a significant issue.[1][4] The repeated acidic washes in Boc-SPPS can help to disrupt secondary structures that lead to aggregation.[4]
Experimental Workflow: Boc-SPPS
The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.
Caption: A generalized workflow for a single cycle in Boc-based solid-phase peptide synthesis.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis
A standard protocol for one cycle of Boc-SPPS involves the following steps:
-
Resin Swelling: The peptide synthesis resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with an acid, typically 50% trifluoroacetic acid (TFA) in DCM, for approximately 30 minutes.
-
Washing: The resin is thoroughly washed with DCM and then a neutralization solvent like isopropanol to remove residual acid.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base, commonly 10% diisopropylethylamine (DIEA) in DMF.
-
Washing: The resin is washed with DMF to remove excess base.
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine on the resin. Common activation reagents include HBTU/HOBt or DIC/HOBt in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
Section 2: Application in Photodynamic Therapy (PDT)
This compound, as N-Boc-5-aminolevulinic acid, serves as a prodrug for 5-aminolevulinic acid (5-ALA).[7] In PDT, exogenously supplied 5-ALA is preferentially taken up by cancer cells and metabolized to the potent photosensitizer, Protoporphyrin IX (PpIX).[7] Subsequent activation of PpIX with light of a specific wavelength generates reactive oxygen species, leading to selective tumor cell death.[8]
Comparative Analysis: N-Boc-5-ALA vs. Other 5-ALA Prodrugs
To enhance the cellular uptake and therapeutic efficacy of 5-ALA, various derivatives, particularly esters, have been developed. These more lipophilic prodrugs are designed to better penetrate cell membranes.
| Compound | Cell Line | Protoporphyrin IX Production (Relative Fluorescence Units) | Cell Viability after PDT (%) |
| N-Boc-5-aminolevulinic acid | Data not available in direct comparison | Not available | Not available |
| 5-Aminolevulinic Acid (5-ALA) | Human skin cell lines | Effective, but less so at lower concentrations than esters.[9] | Dose-dependent cytotoxicity observed in various cancer cell lines.[8][10][11] |
| 5-ALA Methyl Ester (MAL) | Human skin cell lines | More effective than 5-ALA at lower concentrations.[9] | Generally shows good efficacy in clinical and preclinical studies. |
| 5-ALA Hexyl Ester | Human skin | Induced higher PpIX fluorescence at lower concentrations compared to 5-ALA in vitro.[12] | Showed a tendency to cause greater erythema (indicating a stronger photodynamic effect) than 5-ALA.[13] |
| 5-ALA Butyl Ester | Human skin | PpIX formation kinetics differed from 5-ALA and the hexyl ester.[13] | Efficacy demonstrated in vivo.[13] |
Signaling Pathway: 5-ALA to Protoporphyrin IX
The following diagram outlines the key steps in the metabolic conversion of 5-ALA to the photosensitizer PpIX within the cell.
Caption: The metabolic pathway from the prodrug to the active photosensitizer, Protoporphyrin IX.
Experimental Protocol: Measurement of Intracellular Protoporphyrin IX
A common method for quantifying the intracellular accumulation of PpIX following administration of a 5-ALA prodrug is through fluorescence spectroscopy.
-
Cell Culture: Cancer cells are cultured in appropriate media to a desired confluency.
-
Prodrug Incubation: The cells are incubated with varying concentrations of the 5-ALA prodrug (e.g., N-Boc-5-aminolevulinic acid or other esters) for a specified period (e.g., 4 hours).
-
Cell Lysis: After incubation, the cells are washed to remove the extracellular prodrug and then lysed using a suitable lysis buffer.
-
Fluorescence Measurement: The fluorescence of the cell lysate is measured using a fluorescence spectrophotometer. PpIX is typically excited at around 405 nm, and its emission is measured at approximately 635 nm.[14][15]
-
Data Analysis: The fluorescence intensity is normalized to the total protein concentration of the cell lysate to account for variations in cell number. The results are often expressed as relative fluorescence units per microgram of protein.
This guide demonstrates that this compound is a valuable reagent in both peptide synthesis and as a potential prodrug for photodynamic therapy. While the Fmoc strategy is now more prevalent in SPPS, the Boc strategy offers distinct advantages for specific applications. In PDT, the principle of using lipophilic prodrugs to enhance 5-ALA delivery is well-established, suggesting a promising role for N-Boc-5-aminolevulinic acid, though further direct comparative studies are warranted.
References
- 1. benchchem.com [benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Relationship of protoporphyrin IX synthesis to photodynamic effects by 5-aminolaevulinic acid and its esters on various cell lines derived from the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparisons of 5-aminolevulinic acid photodynamic therapy and after-loading radiotherapy in vivo in cervical cancer [pubmed.ncbi.nlm.nih.gov]
- 12. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the pharmacokinetics and phototoxicity of protoporphyrin IX metabolized from 5-aminolevulinic acid and two derivatives in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of N-Boc-5-aminolevulinic acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for N-Boc-5-aminolevulinic acid and its common alternatives, 5-aminolevulinic acid hydrochloride and 5-aminolevulinic acid methyl ester. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for N-Boc-5-aminolevulinic acid and its alternatives.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N-Boc-5-aminolevulinic acid | 5.05 | br s | 1H | NH |
| 4.22 | d, J=5.8 Hz | 2H | H-5 | |
| 2.78 | t, J=6.5 Hz | 2H | H-3 | |
| 2.52 | t, J=6.5 Hz | 2H | H-2 | |
| 1.44 | s | 9H | C(CH₃)₃ | |
| 5-Aminolevulinic Acid Hydrochloride | 8.15 | br s | 3H | NH₃⁺ |
| (in D₂O) | 4.10 | s | 2H | H-5 |
| 2.85 | t, J=6.6 Hz | 2H | H-3 | |
| 2.58 | t, J=6.6 Hz | 2H | H-2 | |
| 5-Aminolevulinic Acid Methyl Ester | 8.20 | br s | 3H | NH₃⁺ |
| (in D₂O) | 4.12 | s | 2H | H-5 |
| 3.68 | s | 3H | OCH₃ | |
| 2.90 | t, J=6.6 Hz | 2H | H-3 | |
| 2.65 | t, J=6.6 Hz | 2H | H-2 |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N-Boc-5-aminolevulinic acid | 206.8 | C-4 |
| 177.8 | C-1 | |
| 155.9 | N-C=O | |
| 79.5 | C(CH₃)₃ | |
| 49.3 | C-5 | |
| 34.6 | C-3 | |
| 28.3 | C(CH₃)₃ | |
| 27.8 | C-2 | |
| 5-Aminolevulinic Acid Hydrochloride | 213.2 | C-4 |
| (in D₂O) | 177.5 | C-1 |
| 48.9 | C-5 | |
| 34.9 | C-3 | |
| 28.1 | C-2 | |
| 5-Aminolevulinic Acid Methyl Ester | 206.5 | C-4 |
| (in D₂O) | 173.2 | C-1 |
| 52.5 | OCH₃ | |
| 49.0 | C-5 | |
| 34.5 | C-3 | |
| 27.5 | C-2 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Key Fragment Ions (m/z) |
| N-Boc-5-aminolevulinic acid | C₁₀H₁₇NO₅ | 231.25 | ESI+ | 232 [M+H]⁺, 176 [M-C₄H₈+H]⁺, 132 [M-Boc+H]⁺ |
| 5-Aminolevulinic Acid Hydrochloride | C₅H₁₀ClNO₃ | 167.59 | ESI+ | 132 [M-HCl+H]⁺ |
| 5-Aminolevulinic Acid Methyl Ester | C₆H₁₁NO₃ | 145.16 | ESI+ | 146 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) in a clean NMR tube.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; D₂O: δ 4.79 for ¹H).
Mass Spectrometry (LC-MS/MS) Protocol for 5-Aminolevulinic Acid and its Methyl Ester
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in an appropriate solvent (e.g., methanol/water). Dilute the stock solution to the desired concentration for analysis.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure proper separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Key Transitions (for MRM):
-
5-Aminolevulinic acid: m/z 132 -> 114, 132 -> 86
-
5-Aminolevulinic acid methyl ester: m/z 146 -> 114, 146 -> 88
-
-
Mass Spectrometry Protocol for N-Boc-5-aminolevulinic acid
Due to the lability of the Boc protecting group, direct infusion or a gentle LC-MS method is recommended.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
-
Mass Spectrometry (Direct Infusion):
-
Instrument: A Q-TOF or Orbitrap mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
Analysis: Acquire a full scan mass spectrum. The expected fragmentation pattern involves the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for compound characterization and the biosynthetic pathway of 5-aminolevulinic acid.
Caption: General workflow for the synthesis and characterization of aminolevulinic acid derivatives.
Caption: Simplified biosynthetic pathway of 5-aminolevulinic acid (ALA).
References
A Comparative Analysis of Boc and Fmoc Protection Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision that dictates the entire synthetic approach. Each methodology presents a unique set of advantages and disadvantages, and the optimal choice is contingent on the specific characteristics of the peptide sequence, desired purity, and the scale of synthesis. This guide provides an objective, data-driven comparison of these two cornerstone strategies, complete with experimental protocols and visual workflows to inform the selection process.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the alpha-amino protecting group and, consequently, the deprotection and cleavage conditions employed.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the N-terminus. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin. This reliance on graduated acid lability means the Boc strategy is not fully orthogonal.
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with the cleavage of the peptide from the resin using TFA. This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by different chemical mechanisms.[1]
Performance Comparison: A Head-to-Head Analysis
While both methods are robust for peptide synthesis, their performance can vary significantly depending on the peptide's sequence, length, and propensity for aggregation.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile tert-butyloxycarbonyl (Boc) | Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | Semi-orthogonal (graduated acid lability) | Fully orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Safety Considerations | Requires specialized equipment for handling highly corrosive HF | Avoids the use of HF |
| Cost of Amino Acid Derivatives | Generally less expensive | Can be more expensive |
Quantitative Data Presentation
Direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature. However, case studies of challenging sequences provide valuable insights into the performance of each strategy.
Case Study: Synthesis of Human Beta-Amyloid (1-42)
The synthesis of the aggregation-prone amyloid-beta (1-42) peptide serves as an excellent comparative model.
| Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Boc/Bzl SPPS | ~15-25 | ~50-60 | [2] |
| Fmoc/tBu SPPS | ~10-20 | ~<10 (often with significant aggregation) | [2] |
Note: The data presented are illustrative and can vary based on the specific synthesis conditions and purification methods employed. For difficult sequences like amyloid-beta, the Boc strategy often provides a higher yield and purity of the crude product due to the protonation of the N-terminus during TFA deprotection, which helps to disrupt aggregation.[1]
Side Reactions: A Comparative Overview
| Side Reaction | Boc Strategy | Fmoc Strategy |
| Racemization of Histidine | Generally lower risk. | Higher risk, especially with standard coupling reagents. The use of N-π-protected derivatives like Fmoc-His(Boc)-OH is recommended to minimize racemization.[3] |
| Aspartimide Formation | Less common due to the acidic conditions. | A significant side reaction, particularly in Asp-Gly, Asp-Asn, and Asp-Thr sequences, due to the basic deprotection conditions.[4] |
| Aggregation | Can be advantageous for hydrophobic sequences as the protonated N-terminus after deprotection can reduce aggregation. | More prone to aggregation in certain sequences. |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield or MBHA resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (HBTU/DIEA Activation):
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add the solution to the neutralized resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor coupling completion (e.g., using the Kaiser test).[2]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and dry it under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for an initial 3 minutes.
-
Drain and add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (HBTU/DIEA Activation):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion (e.g., using the Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation and dry it under vacuum.
-
Mandatory Visualization
The following diagrams illustrate the cyclical workflows of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc and Fmoc protection strategies is a critical determinant of the success of a peptide synthesis campaign. The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder reaction conditions, orthogonality, and high amenability to automation.[1] These features make it particularly well-suited for the synthesis of complex peptides, including those with post-translational modifications.
However, the classic Boc strategy remains a powerful and relevant tool, especially for the synthesis of long and hydrophobic peptides that are prone to aggregation. The acidic deprotection step in Boc chemistry can help to disrupt intermolecular hydrogen bonding, thereby improving solvation and coupling efficiency for these challenging sequences.[1] A thorough understanding of the chemical principles and practical considerations of both methodologies empowers researchers to make informed decisions and successfully synthesize their target peptides.
References
A Comparative Guide to In Vitro and In Vivo Studies of Photodynamic Therapy with Aminolevulinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) utilizing 5-aminolevulinic acid (ALA) and its derivatives has emerged as a promising modality for the treatment of various cancers and non-malignant conditions. This guide provides a comprehensive comparison of in vitro and in vivo studies of ALA-PDT, offering insights into the translation of preclinical findings to clinical applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate a deeper understanding of the nuances between these two essential research paradigms.
Introduction to ALA-PDT
Aminolevulinic acid is a natural precursor in the heme biosynthesis pathway.[1] When administered exogenously, ALA leads to the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly dividing cells, such as those found in tumors.[2] Subsequent activation of PpIX by light of a specific wavelength generates reactive oxygen species (ROS), which induce cellular damage and ultimately lead to cell death through apoptosis or necrosis.[3][4]
To enhance the efficacy of ALA-PDT, various derivatives have been synthesized, primarily by esterification of the parent ALA molecule. These derivatives, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), exhibit increased lipophilicity, leading to improved cellular uptake and greater PpIX accumulation.[5][6]
Quantitative Data Comparison
The following tables summarize key quantitative data from representative in vitro and in vivo studies, highlighting the differences in experimental parameters and outcomes.
Table 1: In Vitro Studies - Protoporphyrin IX Production and Cell Viability
| Cell Line | ALA Derivative | Concentration (mM) | Incubation Time (h) | Light Dose (J/cm²) | PpIX Production (ng/10⁵ cells) | Cell Viability (%) | Reference |
| WiDr (human colon adenocarcinoma) | ALA | 0.6 | 4 | 1.5 | 47 ± 8 | <20 | [5] |
| WiDr (human colon adenocarcinoma) | Hexyl-ALA | 0.01 | 4 | 1.5 | ~47 | <20 | [5] |
| WiDr (human colon adenocarcinoma) | Methyl-ALA | 1.2 | 4 | 1.5 | ~47 | <20 | [5] |
| SCC-13 (human squamous cell carcinoma) | ALA | 1.0 | 0.5 | 16.7 (1000s at 16.7 mW/cm²) | Not Reported | ~76 (apoptosis: 23.86%) | [7] |
| SCC-13 (human squamous cell carcinoma) | ALA | 2.0 | 0.5 | 16.7 (1000s at 16.7 mW/cm²) | Not Reported | ~62 (apoptosis: 38.33%) | [7] |
| B16 (murine melanoma) | Aluminum Phthalocyanine | 2.5 mg/kg equivalent | Not specified | 100 | Not Reported | 11.5 ± 2.1 | [8] |
| Human Epidermal Keratinocytes | ALA | 0.1-0.5 | 24 | 24 | Not Reported | Dose-dependent decrease | [9] |
Table 2: In Vivo Studies - Tumor Response and Survival
| Animal Model | Tumor Type | ALA Derivative | Administration | Light Dose (J/cm²) | Complete Remission/Response Rate | Survival Outcome | Reference |
| Patients | Actinic Keratosis | ALA (20% cream) | Topical | 40 (LED) / 100 (lamp) | 84.3% (LED) / 82.8% (lamp) at 6 weeks | Not Applicable | [9] |
| C57/B1 Mice | B16 Melanoma | Aluminum Phthalocyanine | Intraperitoneal | 40 | Tumor growth significantly inhibited | 41 ± 13.4 days vs 15.8 ± 3.8 days (control) | [8] |
| Patients | Superficial Basal Cell Carcinoma | ALA-gel (20%) | Topical | 75-100 | 91% | Not Applicable | [10] |
| Patients | Actinic Keratosis | Methyl-ALA | Topical | 75 | 91% | Not Applicable | [11] |
| Human Cervical Cancer Xenograft | Hela Cells | ALA | Intraperitoneal | Not specified | Stronger tumor inhibition than radiotherapy | Improved survival rate compared to radiotherapy | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo ALA-PDT studies.
In Vitro Experimental Protocol
-
Cell Culture:
-
Select an appropriate cancer cell line (e.g., SCC-13, WiDr).
-
Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in multi-well plates and allow them to adhere and reach approximately 80% confluency.[13]
-
-
Photosensitizer Incubation:
-
Prepare fresh solutions of the ALA derivative in a serum-free or low-serum medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the ALA derivative solution to the cells at the desired concentration (e.g., 0.5-2 mM for ALA).[7]
-
Incubate for a specific duration (e.g., 30 minutes to 4 hours), protecting the cells from light.[7]
-
-
Irradiation:
-
Remove the ALA derivative solution and wash the cells with PBS.
-
Add fresh culture medium.
-
Irradiate the cells with a light source of a specific wavelength (e.g., 417 nm blue light or ~635 nm red light) and a defined light dose.[7]
-
-
Post-Irradiation Analysis:
-
Incubate the cells for a further period (e.g., 24 hours) to allow for the manifestation of cytotoxic effects.
-
Assess cell viability using assays such as MTT or trypan blue exclusion.
-
Analyze the mode of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V and propidium iodide staining.[7]
-
In Vivo Experimental Protocol
-
Animal Model and Tumor Induction:
-
Select an appropriate animal model (e.g., nude mice, C57/B1 mice).
-
Induce tumor growth by subcutaneously injecting a suspension of cancer cells (e.g., 2 x 10⁵ B16 melanoma cells) into the flank of the animal.[8]
-
Allow the tumors to grow to a palpable size.
-
-
Photosensitizer Administration:
-
Administer the ALA derivative to the tumor-bearing animals. This can be done topically by applying a cream or systemically via intraperitoneal or intravenous injection.[8]
-
Allow for a specific drug-light interval (e.g., 4-6 hours) for the photosensitizer to accumulate in the tumor tissue.
-
-
Irradiation:
-
Anesthetize the animals.
-
Deliver a specific light dose to the tumor area using a laser or a lamp with the appropriate wavelength.
-
-
Post-Treatment Monitoring and Analysis:
-
Monitor the animals for tumor growth by measuring tumor volume at regular intervals.[8]
-
Observe the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess the extent of necrosis.[8]
-
In survival studies, monitor the animals until a predetermined endpoint is reached.[8]
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in ALA-PDT studies, the following diagrams are provided.
Conclusion
The comparison of in vitro and in vivo studies of ALA-PDT reveals a critical translational pathway in the development of this therapeutic modality. In vitro experiments provide a fundamental understanding of cellular mechanisms, photosensitizer efficacy, and optimal treatment parameters in a controlled environment. In vivo studies, on the other hand, offer insights into the complexities of tumor microenvironments, systemic effects, and overall therapeutic outcomes in a living organism. While in vitro results often demonstrate high efficacy, the translation to in vivo models and ultimately to clinical practice can be challenging due to factors such as drug delivery, tissue penetration of light, and the host immune response. This guide underscores the importance of integrating findings from both research settings to advance the development and application of ALA-PDT for the benefit of patients.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Photodynamic therapy (PDT) and photodiagnosis (PD) using endogenous photosensitization induced by 5-aminolevulinic acid (ALA): mechanisms and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of photodynamic therapy on murine malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo comparison of two different light sources for topical photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of photodynamic therapy using topical methyl aminolevulinate (Metvix) with single cycle cryotherapy in patients with actinic keratosis: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Biological assay to confirm the activity of synthesized peptides with 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid.
A Comparative Guide to Biological Assays for Peptides Modified with 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-coded amino acids, such as this compound, into peptides is a key strategy in modern drug discovery. This modification, which introduces a ketone moiety, can enhance proteolytic stability and introduce novel functionalities. The electrophilic nature of the ketone "warhead" makes these peptides potential candidates for covalent inhibitors, particularly of proteases. Confirming the biological activity of these synthesized peptides requires a suite of robust and specific assays. This guide provides a comparative overview of suitable biological assays, complete with experimental protocols and supporting data, to validate the activity of these unique peptide constructs.
The modification of peptides with a ketone functionality, as seen with this compound, often aims to create inhibitors of specific enzymes, such as proteases. The electrophilic carbonyl group of the ketone can form a reversible covalent bond with nucleophilic residues in the enzyme's active site, such as the hydroxyl group of a serine or threonine, or the thiol group of a cysteine.[1][2] This interaction can lead to potent and selective inhibition of the target enzyme.
Two major classes of enzymes that are common targets for such modified peptides are proteasomes and caspases. Both play crucial roles in cellular processes, and their dysregulation is implicated in various diseases, making them attractive therapeutic targets.
Proteasome Inhibition Assays
The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins.[2] Its catalytic activity is divided into three main types: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome, particularly the chymotrypsin-like activity, is a validated strategy in cancer therapy.[3]
Caspase Activity Assays
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[4] They are classified as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). Assays for caspase activity are fundamental in studying apoptosis and screening for potential therapeutic agents that can modulate this process.[5]
Below is a comparison of common assays for these two enzyme classes.
Comparison of Biological Assays
| Assay Type | Target Enzyme Class | Principle | Advantages | Disadvantages | Typical Readout |
| Fluorogenic Substrate Assay | Proteasome, Caspase | Cleavage of a peptide substrate linked to a fluorophore, resulting in a detectable fluorescent signal.[4][6] | High sensitivity, suitable for high-throughput screening, real-time measurements possible.[5][7] | Substrate specificity can be an issue, potential for compound interference with fluorescence. | Fluorescence intensity (RFU) |
| Chromogenic Substrate Assay | Proteasome, Caspase | Cleavage of a peptide substrate linked to a chromophore (e.g., p-nitroanilide, pNA), leading to a color change.[4] | Simple, cost-effective, uses standard absorbance plate readers. | Lower sensitivity compared to fluorogenic assays. | Absorbance (OD) |
| Activity-Based Probe (ABP) Labeling | Proteasome, Caspase | Covalent labeling of the active enzyme with a probe containing a reactive group and a reporter tag (e.g., fluorophore or biotin).[8] | Directly measures active enzyme concentration, can be used in complex biological samples (e.g., cell lysates, whole cells).[8] | Requires synthesis of specific probes, may not be suitable for all enzymes. | Fluorescence intensity, Western blot |
| Cell-Based Apoptosis Assays | Caspase | Measures downstream events of caspase activation, such as DNA fragmentation (TUNEL assay) or phosphatidylserine externalization (Annexin V staining).[5] | Provides a more physiologically relevant context for caspase inhibition. | Indirect measure of caspase activity, can be influenced by other cellular pathways. | Flow cytometry, fluorescence microscopy |
| NF-κB Reporter Gene Assay | Proteasome | Measures the activity of the NF-κB signaling pathway, which is regulated by the proteasome.[9] | Cell-based assay that reflects a key downstream consequence of proteasome inhibition. | Indirect and can be affected by off-target effects on the signaling pathway. | Luciferase activity, GFP expression |
Experimental Protocols
Fluorogenic Proteasome Activity Assay (Chymotrypsin-Like)
Objective: To determine the in vitro inhibitory activity of a synthesized peptide against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.03% SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Synthesized peptide inhibitor
-
Positive Control Inhibitor: MG132[10]
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the synthesized peptide in DMSO.
-
In the wells of the microplate, add 2 µL of the peptide solution at various concentrations (e.g., 0.1 nM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (MG132).
-
Add 98 µL of assay buffer containing 0.5 nM purified 20S proteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of assay buffer containing 20 µM Suc-LLVY-AMC to each well.
-
Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each peptide concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.
Colorimetric Caspase-3/7 Activity Assay in Cell Lysates
Objective: To measure the activity of executioner caspases-3 and -7 in cells treated with the synthesized peptide.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Synthesized peptide inhibitor
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol
-
Colorimetric Substrate: Ac-DEVD-pNA (acetyl-aspartyl-glutamyl-valyl-aspartyl-p-nitroanilide)[4]
-
Clear 96-well microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Seed HeLa cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with the synthesized peptide at various concentrations for 1 hour.
-
Induce apoptosis by adding staurosporine (e.g., 1 µM) and incubate for 3-4 hours. Include a negative control (no staurosporine) and a positive control (staurosporine alone).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 50 µg of protein extract to each well and adjust the volume to 50 µL with Assay Buffer.
-
Add 50 µL of 2X Assay Buffer containing 400 µM Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Compare the absorbance of peptide-treated samples to the positive control to determine the percent inhibition of caspase activity.
Visualizations
Signaling Pathway for Proteasome Inhibition
Caption: Inhibition of the 26S proteasome by a synthesized peptide prevents the degradation of ubiquitinated proteins, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Peptide Activity Confirmation
Caption: A general workflow for confirming the biological activity of synthesized peptides, from initial in vitro screening to cell-based functional assays.
References
- 1. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. abpbio.com [abpbio.com]
- 8. Peptidyl Acyloxymethyl Ketones as Activity-Based Probes for the Main Protease of SARS-CoV-2* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Aminolevulinic Acid Photodynamic Therapy and Surgical Excision in Oncology
In the landscape of oncological treatments, the choice between novel, minimally invasive techniques and traditional surgical approaches is a critical consideration for clinicians and researchers. This guide provides a detailed comparison of 5-aminolevulinic acid photodynamic therapy (ALA-PDT) and surgical excision for the treatment of various tumors, with a focus on non-melanoma skin cancers. By presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of mechanisms and workflows, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of both modalities.
Efficacy and Clinical Outcomes: A Quantitative Comparison
The therapeutic efficacy of ALA-PDT and surgical excision has been rigorously evaluated in numerous clinical trials. While surgical excision has long been the gold standard with high cure rates, ALA-PDT has emerged as a viable alternative, particularly for superficial tumors and in cases where cosmetic outcomes are a primary concern. The following tables summarize key quantitative data from comparative studies.
| Tumor Type | Treatment Group | Complete Response/Clearance Rate | Follow-up Period | Recurrence Rate | Reference |
| Nodular Basal Cell Carcinoma (nBCC) | ALA-PDT | 95.83% | 25 months (mean) | 4.16% | [1] |
| Surgical Excision | 95.65% | 25 months (mean) | 4.34% | [1] | |
| ALA-PDT | - | 3 years | 30.3% | [2] | |
| Surgical Excision | - | 3 years | 2.3% | [2] | |
| Superficial Basal Cell Carcinoma (sBCC) | ALA-PDT | - | 5 years | 29.3% | [3] |
| MAL-PDT | - | 5 years | 23.5% | [3] | |
| High-Grade Vaginal Intraepithelial Neoplasia (VAIN) | ALA-PDT | 93.33% | 3-6 months | 11.36% (during follow-up) | [4] |
| Surgical Excision | 82.5% | 3-6 months | 8.33% (during follow-up) | [4] | |
| Cervical High-Grade Squamous Intraepithelial Lesions (HSIL) | ALA-PDT | 88.1% | 6 months | - | [5] |
| LEEP | 70.0% | 6 months | - | [5] |
Table 1: Comparison of Complete Response and Recurrence Rates. This table highlights the varied efficacy of ALA-PDT and surgical excision across different tumor types and subtypes. While surgical excision generally shows lower recurrence rates over the long term, ALA-PDT can achieve comparable initial clearance rates, particularly for superficial lesions.[1][2][3][4][5][6][7]
| Outcome | ALA-PDT | Surgical Excision | Follow-up | Key Findings | Reference |
| Cosmetic Outcome | Rated as "good-to-excellent" in >90% of patients. | Generally good, but can result in scarring. | 5 years | PDT consistently yields better cosmetic results.[6][8] | [6][8] |
| Patient Preference | Preferred over cryotherapy. | - | - | Patients often prefer PDT due to less scarring and shorter healing times.[9] | [9] |
| Pain and Discomfort | A common side effect during illumination. | Post-operative pain is expected and managed with analgesics. | - | Pain is a notable aspect of the PDT procedure itself.[8][9] | [8][9] |
| Healing Time | Significantly shorter than cryotherapy. | Depends on the size and location of the excision. | - | Faster healing is an advantage of PDT.[9] | [9] |
Table 2: Comparison of Cosmetic and Patient-Reported Outcomes. This table illustrates the significant advantages of ALA-PDT in terms of cosmetic results and, in some comparisons, patient preference and healing time.
Delving into the Methodologies: Experimental Protocols
A thorough understanding of the experimental protocols is crucial for interpreting the clinical data and for designing future studies. The following sections detail the typical methodologies for both ALA-PDT and surgical excision as described in the cited literature.
5-Aminolevulinic Acid Photodynamic Therapy (ALA-PDT) Protocol
The ALA-PDT protocol involves the topical application of a photosensitizer precursor, 5-aminolevulinic acid, which is preferentially converted into the photosensitizer Protoporphyrin IX (PpIX) in tumor cells. Subsequent illumination with a specific wavelength of light activates the PpIX, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
A typical experimental protocol for ALA-PDT in the treatment of skin tumors includes the following steps:
-
Patient Selection: Patients with histopathologically confirmed tumors, such as basal cell carcinoma or squamous cell carcinoma, are enrolled. Exclusion criteria often include allergies to the photosensitizer or certain skin conditions.
-
Lesion Preparation: The surface of the tumor is often gently debulked or curetted to remove hyperkeratotic tissue and facilitate the penetration of the ALA cream.[2]
-
Photosensitizer Application: A 20% ALA cream or solution is applied topically to the tumor and a small margin of surrounding healthy tissue.[2][10] The area is then covered with an occlusive dressing.
-
Incubation Period: The incubation time for the ALA cream to be converted to PpIX typically ranges from 3 to 4 hours.[2][10] Shorter incubation times are also being investigated to reduce pain.[11]
-
Illumination: After the incubation period, the dressing and excess cream are removed. The lesion is then illuminated with a light source, commonly a red light-emitting diode (LED) at a wavelength of around 635 nm.[12] The light dose delivered typically ranges from 37 to 150 J/cm².[11][13]
-
Post-Treatment Care: Patients are advised to avoid sun exposure for a specified period. A follow-up visit is scheduled to assess the treatment response.
-
Treatment Cycles: Depending on the tumor type and response, the PDT session may be repeated. For instance, some protocols involve two treatments spaced a few weeks apart.[2]
Surgical Excision Protocol
Surgical excision remains a cornerstone of treatment for many solid tumors, aiming for the complete physical removal of the cancerous tissue.
A standard surgical excision protocol for skin cancer generally involves these steps:
-
Patient Preparation: The surgical area is cleaned and sterilized. Local anesthesia is administered to numb the area.[14][15]
-
Tumor Excision: The surgeon uses a scalpel to remove the visible tumor along with a margin of surrounding healthy-appearing tissue. The size of the margin, typically ranging from 3 to 5 mm, depends on the tumor type and its characteristics.[2][16]
-
Hemostasis: Bleeding is controlled using electrocautery or other methods.
-
Wound Closure: The wound is closed with sutures.[14][16] For larger excisions, a skin graft or flap may be necessary to repair the defect.[16][17]
-
Histopathological Analysis: The excised tissue is sent to a pathologist for microscopic examination to ensure that the tumor has been completely removed and that the margins are clear of cancer cells.[14][15]
-
Follow-up: Stitches are typically removed after 7 to 14 days.[15] Regular follow-up appointments are scheduled to monitor for any signs of recurrence.
Mohs Micrographic Surgery: For certain high-risk tumors or those in cosmetically sensitive areas, Mohs micrographic surgery may be employed. This technique involves the sequential removal of thin layers of tissue, with immediate microscopic examination of each layer to ensure all cancerous cells are removed while preserving the maximum amount of healthy tissue.[14][17][18]
Visualizing the Processes: Diagrams and Workflows
To further elucidate the mechanisms and procedural flows of ALA-PDT and surgical excision, the following diagrams have been created using the DOT language.
Caption: Mechanism of Action for 5-ALA Photodynamic Therapy.
Caption: Comparative Workflow of ALA-PDT and Surgical Excision.
Conclusion
The decision between 5-aminolevulinic acid photodynamic therapy and surgical excision is multifaceted, depending on tumor characteristics, patient factors, and desired outcomes. Surgical excision, particularly Mohs surgery, offers the highest long-term cure rates for many tumors.[2] However, ALA-PDT presents a compelling non-invasive alternative with superior cosmetic outcomes, making it an excellent option for superficial tumors, multiple lesions, and patients for whom surgery is not ideal.[6][8][13] The combination of surgery with adjuvant ALA-PDT is also being explored as a strategy to potentially reduce recurrence rates.[12][19] As research continues to refine PDT protocols and explore new photosensitizers, its role in the oncological armamentarium is likely to expand, offering more personalized and effective treatment strategies for a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Fractionated 5-aminolaevulinic acid-photodynamic therapy vs. surgical excision in the treatment of nodular basal cell carcinoma: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Comparative study of topical 5-aminolevulinic acid photodynamic therapy (5-ALA-PDT) and surgery for the treatment of high-grade vaginal intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of 5-Aminolevulinic Acid-Mediated Photodynamic Therapy and the Loop Electrosurgical Excision Procedure for the Treatment of Cervical High-Grade Squamous Intraepithelial Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy for the Treatment of Basal Cell Carcinoma: A Comprehensive Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy versus surgical excision to basal cell carcinoma: meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Photodynamic therapy for skin carcinomas: A systematic review and meta-analysis [frontiersin.org]
- 9. Photodynamic therapy vs. cryosurgery of basal cell carcinomas: results of a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pilot study utilizing short contact protocols for treatment of actinic keratoses (AK) with ALA gel-red light photodynamic therapy (PDT) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 12. Efficacy of topical ALA-PDT combined with excision in the treatment of skin malignant tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Remove Skin Cancer: Excision Methods, Depths, and Procedures [int.livhospital.com]
- 15. Surgical Procedures for Basal & Squamous Cell Skin Cancers | NYU Langone Health [nyulangone.org]
- 16. cancercouncil.com.au [cancercouncil.com.au]
- 17. Surgery for skin cancer | Macmillan Cancer Support [macmillan.org.uk]
- 18. Skin Cancer Removal Procedure Steps | American Society of Plastic Surgeons [plasticsurgery.org]
- 19. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Cosmetic Outcomes: Aminolevulinic Acid Photodynamic Therapy Versus Surgical Excision
For Immediate Release
[City, State] – [Date] – In the landscape of dermatological treatments for non-melanoma skin cancers (NMSC), particularly basal cell carcinoma (BCC), both Aminolevulinic Acid Photodynamic Therapy (ALA-PDT) and surgical excision stand as prominent options. While surgical excision has long been the standard of care with high cure rates, ALA-PDT has emerged as a non-invasive alternative lauded for its cosmetic benefits. This guide provides a comprehensive comparison of the cosmetic outcomes of these two modalities, supported by experimental data, detailed protocols, and an exploration of the underlying biological pathways.
Quantitative Comparison of Cosmetic Outcomes
Multiple studies and meta-analyses have consistently demonstrated that ALA-PDT offers superior cosmetic results compared to surgical excision for NMSC.[1][2][3] Patients and physicians frequently rate the appearance of PDT-treated areas as "good" or "excellent" at a higher rate than surgically treated sites, which inherently involve scarring.[4][5]
A systematic review and meta-analysis of randomized controlled trials showed that photodynamic therapy was associated with significantly better cosmetic outcomes than surgery.[4] However, it is crucial to note that surgical excision often boasts lower recurrence rates, especially for more aggressive or nodular tumor subtypes.[1][6]
| Outcome Measure | ALA-PDT | Surgical Excision | Source |
| "Good" or "Excellent" Cosmetic Rating (Patient/Physician Assessed) | Significantly higher proportion of "good" or "excellent" ratings. | Lower proportion of "good" or "excellent" ratings due to scarring. | [4][5] |
| Scarring | Minimal to no scarring. | Inevitable scar formation, which can be hypertrophic or atrophic. | [2][5] |
| Pigmentation Changes | Potential for transient hyper- or hypopigmentation. | Risk of permanent dyspigmentation at the scar site. | [7] |
| Patient Satisfaction with Cosmetic Result | Generally higher satisfaction with the aesthetic outcome. | Satisfaction can vary depending on scar appearance and location. | [1] |
Experimental Protocols
To ensure a standardized comparison, the following protocols are detailed based on methodologies from key clinical trials comparing ALA-PDT and surgical excision for basal cell carcinoma.
ALA-PDT Protocol for Superficial Basal Cell Carcinoma
This protocol is a composite of methodologies used in various clinical trials.
-
Patient Preparation: The lesion and surrounding skin are cleansed. Gentle curettage of the lesion surface is often performed to remove hyperkeratotic material and enhance photosensitizer penetration.
-
Photosensitizer Application: A 20% solution or gel of 5-aminolevulinic acid (ALA) is applied topically to the lesion with a margin of 5-10 mm of surrounding normal skin.[8]
-
Occlusion: The area is covered with an occlusive dressing.[8]
-
Incubation: The photosensitizer is allowed to incubate for a period of 4 to 6 hours. During this time, ALA is preferentially metabolized to the photosensitive protoporphyrin IX (PpIX) in neoplastic cells.[8][9]
-
Illumination: After the incubation period, the occlusive dressing is removed, and the area is cleansed. The lesion is then illuminated with a light source, typically a red light-emitting diode (LED) at a wavelength of 630-635 nm, with a total light dose of 150-200 J/cm².[9]
-
Post-Treatment Care: A dressing is applied to the treated area. Patients are advised to avoid sun exposure for 48 hours.
-
Treatment Sessions: This process is often repeated for a second session 1-2 weeks after the first.[10]
Standard Surgical Excision Protocol for Nodular Basal Cell Carcinoma
This protocol is based on established guidelines for the surgical management of BCC.
-
Anesthesia: The lesion and a surrounding margin are infiltrated with a local anesthetic.
-
Surgical Margins: For low-risk, well-demarcated primary BCCs smaller than 2 cm in diameter, a surgical margin of 4 mm of clinically normal-appearing skin is marked around the tumor.[7][11][12] For high-risk or recurrent tumors, wider margins of 5-6 mm may be required.[11]
-
Excision: A full-thickness excision of the marked area is performed down to the subcutaneous fat.
-
Hemostasis: Bleeding is controlled using electrocautery.
-
Wound Closure: The resulting defect is closed in layers, with deep dermal sutures and superficial epidermal sutures to ensure good wound eversion and minimize scarring. For larger defects, a skin flap or graft may be necessary.
-
Histopathological Analysis: The excised specimen is sent for histopathological analysis to confirm complete tumor removal and clear margins.
-
Post-Operative Care: The wound is dressed, and the patient is given instructions for wound care, which typically involves keeping the area clean and dry. Sutures are usually removed in 7-14 days, depending on the location.
Signaling Pathways and Experimental Workflows
The cosmetic outcome of any dermatological procedure is intrinsically linked to the wound healing response. The following diagrams illustrate the key biological pathways and experimental workflows for both ALA-PDT and surgical excision.
Biological Signaling in ALA-PDT and Tissue Response
Caption: ALA-PDT induced cellular response leading to favorable cosmesis.
Following ALA-PDT, the generation of reactive oxygen species (ROS) leads to selective destruction of tumor cells primarily through apoptosis and necrosis. This triggers an acute inflammatory response that initiates the wound healing cascade. The process typically results in tissue regeneration with minimal fibrosis, contributing to the observed superior cosmetic outcomes.
Biological Signaling in Surgical Excision and Scar Formation
Caption: Surgical wound healing cascade culminating in scar formation.
Surgical excision initiates a classical wound healing process involving hemostasis, inflammation, proliferation, and remodeling. A key signaling pathway in this process is mediated by Transforming Growth Factor-beta (TGF-β), which plays a crucial role in stimulating fibroblasts to produce extracellular matrix components, primarily collagen. The subsequent remodeling of this matrix by myofibroblasts leads to the formation of a scar.
Experimental Workflow: ALA-PDT vs. Surgery
References
- 1. Curative or Conservative Approaches: A Systematic Review of Surgical and Nonsurgical Treatments for Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminolevulinic acid photodynamic therapy for skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curative or Conservative Approaches: A Systematic Review of Surgical and Nonsurgical Treatments for Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy for the Treatment of Basal Cell Carcinoma: A Comprehensive Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained resolution of nonmelanoma skin cancer with photodynamic therapy using 10% 5-aminolevulinic acid hydrochloride gel: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mohs Micrographic Surgery Versus Standard Excision for Basal Cell Carcinoma in the Head and Neck: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surgical Treatment of Basal Cell Carcinoma: Goals and Options, Electrodesiccation and Curettage, Curettage Without Desiccation [emedicine.medscape.com]
- 8. Aminolevulinic Acid-Photodynamic Therapy of Basal Cell Carcinoma and Factors Affecting the Response to Treatment: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy for Basal Cell Carcinoma: The Clinical Context for Future Research Priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of superficial basal cell carcinoma with 7.8% 5-aminolaevulinic acid nanoemulsion-based gel (BF-200 ALA) and photodynamic therapy: Results in clinical practice in a tertiary hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surgical treatment of basal cell carcinoma: an algorithm based on the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of basal cell carcinoma: An overview - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
Navigating the Gateway: A Comparative Guide to 5-Aminolevulinic Acid Transport in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of how 5-aminolevulinic acid (5-ALA) enters cancer cells is paramount for optimizing its use in photodynamic therapy (PDT) and fluorescence-guided surgery. This guide provides a comprehensive comparison of the transport mechanisms of 5-ALA and its alternatives, supported by experimental data, detailed protocols for key experiments, and illustrative diagrams to illuminate the complex pathways involved.
The Cellular Gateway: Transporters of 5-Aminolevulinic Acid
The journey of 5-ALA into cancer cells is not a simple diffusion process but is predominantly mediated by a cohort of specific solute carriers (SLCs). The expression levels and activity of these transporters can significantly influence the intracellular accumulation of protoporphyrin IX (PpIX), the photosensitive molecule derived from 5-ALA, and consequently, the efficacy of 5-ALA-based treatments. The primary transporters implicated in 5-ALA uptake include:
-
GABA Transporters (SLC6 family): Members of the SLC6 family, specifically GAT2 (SLC6A13) and BGT-1 (SLC6A12), have been identified as significant contributors to 5-ALA uptake. Their primary physiological role is the transport of neurotransmitters like gamma-aminobutyric acid (GABA). The structural similarity between 5-ALA and GABA allows 5-ALA to be recognized and transported by these carriers.
-
Peptide Transporters (SLC15 family): PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are proton-coupled oligopeptide transporters that play a crucial role in the absorption and reabsorption of di- and tripeptides. Their broad substrate specificity allows them to transport 5-ALA, particularly in epithelial tissues.
-
Proton-Coupled Amino Acid Transporters (SLC36 family): PAT1 (SLC36A1), another proton-coupled transporter, has also been shown to mediate the uptake of 5-ALA.
The relative contribution of each transporter can vary significantly between different cancer types and even between different cell lines of the same cancer. This heterogeneity in transporter expression is a key factor in the observed variability of 5-ALA-induced PpIX fluorescence and PDT response among patients.
Beyond the Gateway: Efflux and Alternative Molecules
The intracellular concentration of PpIX is not solely dependent on uptake but is also regulated by efflux transporters. The ATP-binding cassette (ABC) transporter, specifically ABCG2 (also known as breast cancer resistance protein or BCRP), has been identified as a major player in pumping PpIX out of cancer cells. High expression of ABCG2 can therefore lead to reduced PpIX accumulation and resistance to 5-ALA-based therapies.
To enhance intracellular PpIX levels and overcome transport limitations, several alternative strategies and molecules have been explored:
-
5-ALA Esters: Esterification of 5-ALA, such as in methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), increases its lipophilicity. This modification can alter the primary uptake mechanism, with studies suggesting that these esters may enter cells via passive diffusion rather than being solely reliant on specific transporters. This can be advantageous in tumors with low expression of 5-ALA transporters.
-
Alternative Photosensitizers: Other photosensitizing agents, such as Photofrin® and Foscan®, are used in PDT. These molecules have different physicochemical properties and, consequently, different uptake mechanisms. Photofrin, a complex mixture of porphyrins, is thought to be taken up by cells through endocytosis and localize in various cellular membranes[1]. Foscan, a second-generation photosensitizer, also appears to enter cells through mechanisms other than the transporters used by 5-ALA[1].
Quantitative Comparison of 5-ALA Transport
The efficiency of 5-ALA transport can be quantified by determining the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These values provide insights into the affinity of the transporter for the substrate and the maximum rate of transport.
| Cell Line | Transporter System | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/h) | Reference |
| WiDr (human colon adenocarcinoma) | System BETA (likely GABA transporters) | 8-10 | 18-20 | [2] |
Experimental Protocols
To investigate the transport mechanisms of 5-ALA, several key experimental techniques are employed. Below are detailed methodologies for some of these crucial assays.
Radiolabeled 5-ALA Uptake Assay
This assay directly measures the uptake of 5-ALA into cancer cells using a radiolabeled form of the molecule.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
[¹⁴C]5-ALA or [³H]5-ALA
-
Unlabeled 5-ALA
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., PBS) containing the desired concentration of radiolabeled 5-ALA and unlabeled 5-ALA.
-
Initiation of Uptake: On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with PBS. Add the pre-warmed uptake buffer to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol of 5-ALA per mg of protein.
siRNA-mediated Knockdown of Transporters
This technique is used to specifically silence the expression of a target transporter to confirm its role in 5-ALA uptake.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
siRNA targeting the transporter of interest (e.g., SLC6A13, PEPT1)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates the day before transfection to ensure they are in the exponential growth phase at the time of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of transfection complexes.
-
Transfection: Add the transfection complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for the time recommended by the manufacturer (typically 4-6 hours).
-
Medium Change: After incubation, replace the transfection medium with complete culture medium.
-
Post-transfection Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target transporter.
-
Western Blotting: Prepare cell lysates and perform Western blotting using an antibody specific to the target transporter to assess the protein expression levels.
-
-
Functional Assay: Perform the radiolabeled 5-ALA uptake assay (as described above) on the transfected cells to determine the effect of the transporter knockdown on 5-ALA uptake.
Immunohistochemistry (IHC) for Transporter Expression
IHC is used to visualize the expression and localization of transporters in tumor tissues.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against the transporter of interest (e.g., anti-PEPT1, anti-GAT2)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating the sections with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.
-
Signal Amplification: Incubate the sections with the streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the signal by adding the DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using mounting medium.
-
Microscopic Analysis: Examine the slides under a microscope to assess the expression and localization of the transporter.
Visualizing the Pathways
To better understand the complex interplay of transporters and metabolic pathways involved in 5-ALA uptake and PpIX accumulation, the following diagrams have been generated using Graphviz.
Caption: Cellular uptake and efflux pathways of 5-ALA and its derivatives in cancer cells.
Caption: A typical experimental workflow for investigating the role of a specific transporter in 5-ALA uptake.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified with the following hazards:
The signal word for this chemical is "Warning".[1][2] To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be tight-sealing to protect against splashes.[4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[5] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[6] Ensure gloves are inspected for integrity before each use. |
| Lab Coat/Coveralls | To prevent skin contact.[7] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4] For low-fume environments, an N95 mask may be suitable, but for higher exposure, a full-face respirator with acid gas cartridges is recommended.[6] |
Operational Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]
2. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before handling the chemical.
-
Inspect all PPE for damage before use.
-
Ensure all necessary equipment for handling and in case of a spill is readily available.
3. Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Weigh and transfer the chemical in a fume hood to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Remove and wash contaminated clothing before reuse.[1]
-
Clean the work area and equipment used.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as oxidizing agents.
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
All disposal practices must be in accordance with local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
